Acid Red 131
Description
Structure
3D Structure of Parent
Properties
CAS No. |
12234-99-0 |
|---|---|
Molecular Formula |
C30H21N3Na2O9S2 |
Molecular Weight |
677.6 g/mol |
IUPAC Name |
disodium;5-benzamido-4-hydroxy-3-[[2-(2-methylphenoxy)phenyl]diazenyl]naphthalene-2,7-disulfonate |
InChI |
InChI=1S/C30H23N3O9S2.2Na/c1-18-9-5-7-13-24(18)42-25-14-8-6-12-22(25)32-33-28-26(44(39,40)41)16-20-15-21(43(36,37)38)17-23(27(20)29(28)34)31-30(35)19-10-3-2-4-11-19;;/h2-17,34H,1H3,(H,31,35)(H,36,37,38)(H,39,40,41);;/q;2*+1/p-2 |
InChI Key |
UZSOSPUHRLUDJW-UHFFFAOYSA-L |
Canonical SMILES |
CC1=CC=CC=C1OC2=CC=CC=C2N=NC3=C(C4=C(C=C(C=C4C=C3S(=O)(=O)[O-])S(=O)(=O)[O-])NC(=O)C5=CC=CC=C5)O.[Na+].[Na+] |
Origin of Product |
United States |
Foundational & Exploratory
What are the chemical properties of Acid Red 131 for research use?
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acid Red 131, a member of the azo dye family, is a synthetic anionic dye with a characteristic red hue. While its primary applications have historically been in the textile and leather industries for coloration, its chemical properties, including its fluorescence, suggest potential for use in various research and development settings. This technical guide provides a comprehensive overview of the known chemical properties of this compound and outlines generalized experimental protocols to facilitate its evaluation for novel research applications, particularly in the realms of biological staining and cellular imaging. Due to a lack of specific published protocols for its research use, this guide offers foundational methodologies that can be adapted and optimized for specific experimental needs.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective application in a research context. The following table summarizes key quantitative data available for this compound.
| Property | Value | Source |
| Chemical Formula | C₃₀H₂₁N₃Na₂O₉S₂ | --INVALID-LINK-- |
| Molecular Weight | 677.6 g/mol | --INVALID-LINK-- |
| CAS Number | 12234-99-0 | --INVALID-LINK-- |
| Appearance | Red to dark red powder | --INVALID-LINK-- |
| Solubility | Soluble in water | --INVALID-LINK-- |
| Chemical Class | Monoazo dye | --INVALID-LINK-- |
| Synonyms | C.I. This compound, Acid Brilliant Red 3BN | --INVALID-LINK-- |
Potential Research Applications and Experimental Protocols
While specific protocols for this compound in biological research are not widely published, its classification as a fluorescent azo dye suggests potential utility in areas such as histology, cell biology, and toxicology. The following sections provide detailed, generalized protocols that can serve as a starting point for researchers interested in exploring the use of this compound.
Histological Staining with Azo Dyes
Azo dyes are frequently used in histology to stain various tissue components. The following is a general protocol that can be adapted for this compound to assess its staining properties on tissue sections.
Objective: To determine the staining pattern and optimal concentration of this compound for fixed tissue sections.
Materials:
-
Formalin-fixed, paraffin-embedded tissue sections on microscope slides
-
This compound
-
Distilled water
-
Graded ethanol series (100%, 95%, 70%)
-
Xylene
-
Mounting medium
-
Coplin jars or staining dishes
-
Microscope
Protocol:
-
Deparaffinization and Rehydration:
-
Immerse slides in two changes of xylene for 5 minutes each.
-
Transfer slides through two changes of 100% ethanol for 3 minutes each.
-
Hydrate through 95% and 70% ethanol for 3 minutes each.
-
Rinse gently in distilled water.
-
-
Staining Solution Preparation:
-
Prepare a stock solution of this compound (e.g., 1% w/v in distilled water).
-
Prepare a series of working solutions with varying concentrations (e.g., 0.01%, 0.1%, 0.5%) to determine the optimal staining intensity. The pH of the staining solution may also need to be optimized (e.g., by adding acetic acid) as the binding of acid dyes is often pH-dependent.
-
-
Staining:
-
Immerse the rehydrated slides in the this compound working solution.
-
Incubation time can be varied (e.g., 5, 15, 30 minutes) to find the optimal duration.
-
-
Differentiation (Optional):
-
If staining is too intense, a brief rinse in a differentiating solution (e.g., 0.5% acid alcohol) can be used to remove excess dye. This step requires careful monitoring under a microscope.
-
-
Dehydration and Mounting:
-
Dehydrate the sections through a graded series of ethanol (70%, 95%, 100%) for 3 minutes each.
-
Clear the slides in two changes of xylene for 5 minutes each.
-
Apply a drop of mounting medium and place a coverslip.
-
-
Microscopic Examination:
-
Examine the stained sections under a bright-field and/or fluorescence microscope to evaluate the staining pattern and intensity.
-
In Vitro Cytotoxicity Assessment
Before utilizing a new compound in live-cell imaging or other cellular assays, it is crucial to determine its potential cytotoxicity. The following protocol outlines a general method for assessing the effect of this compound on cell viability.
Objective: To determine the concentration range at which this compound exhibits cytotoxic effects on a specific cell line.
Materials:
-
Cultured cells (adherent or suspension)
-
96-well clear flat-bottom plates
-
Complete cell culture medium
-
This compound
-
Phosphate-buffered saline (PBS)
-
A cell viability assay kit (e.g., MTT, XTT, or a neutral red uptake assay)
-
Multi-well spectrophotometer
Protocol:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO).
-
Prepare a serial dilution of this compound in complete cell culture medium to achieve a range of final concentrations.
-
Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include vehicle-only controls.
-
-
Incubation:
-
Incubate the cells for a defined period (e.g., 24, 48, or 72 hours) under standard cell culture conditions.
-
-
Cell Viability Assay:
-
Perform a cell viability assay according to the manufacturer's instructions. For example, in an MTT assay, you would add the MTT reagent to each well, incubate, and then solubilize the formazan crystals before reading the absorbance.
-
-
Data Analysis:
-
Measure the absorbance at the appropriate wavelength using a multi-well spectrophotometer.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the cell viability against the concentration of this compound to determine the IC₅₀ (half-maximal inhibitory concentration).
-
Visualizations
General Azo Dye Staining Workflow for Histology
The following diagram illustrates a typical workflow for staining tissue sections with an azo dye, which can be adapted for this compound.
Caption: General workflow for histological staining with an azo dye.
Workflow for Evaluating a Novel Fluorescent Dye in Cellular Imaging
This diagram provides a logical progression for researchers to follow when assessing the potential of a compound like this compound for live-cell imaging applications.
Caption: Workflow for evaluating a novel fluorescent dye for cellular imaging.
Conclusion
This compound presents as a compound with potential for broader research applications beyond its traditional industrial uses. Its chemical nature as a fluorescent azo dye makes it a candidate for investigation as a histological stain or a cellular probe. This guide provides the foundational chemical data and adaptable experimental protocols to empower researchers, scientists, and drug development professionals to explore the utility of this compound in their specific fields of study. Through systematic optimization of the provided methodologies, the research community can begin to uncover the full potential of this compound in advancing scientific discovery.
Technical Guide: Acid Red 131 (CAS No. 12234-99-0) - An Industrial Dye with Limited Documented Laboratory Applications
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a summary of the available information for the dye with CAS number 12234-99-0, commonly known as Acid Red 131. Despite inquiries into its potential for laboratory applications, this document concludes that this compound is primarily an industrial dye with no significant, documented use in biological or medical research settings.
Core Identification and Physicochemical Properties
This compound is a water-soluble, anionic monoazo dye.[1][2][3] It appears as a red powder and is primarily used for its coloring properties in various industrial processes.[1][4]
| Property | Data | Reference |
| CAS Number | 12234-99-0 | |
| Common Names | This compound, Acid Red 3BN, Acid Brilliant Red 3BN, C.I. This compound | |
| Molecular Formula | C30H21N3NaO9S2- or C30H21N3Na2O9S2 | |
| Molecular Weight | 654.622 g/mol or 677.6 g/mol | |
| Appearance | Red Powder | |
| Solubility | Soluble in water | |
| Chemical Class | Monoazo Dye |
Primary Applications: Industrial Dyeing
The predominant and well-documented application of this compound is in the industrial sector for dyeing various materials. Its strong affinity for protein fibers makes it particularly effective for:
-
Textile Industry: Dyeing of wool, silk, nylon, and polyamide fibers.
-
Leather Industry: Used in leather finishing and coloration.
-
Paper Industry: Imparting color to paper products.
The application process typically involves dissolving the dye in an acidic bath, where it forms ionic bonds with the substrate.
Assessment of Laboratory Applications
A comprehensive search for laboratory applications of this compound for biological or medical research yielded no specific, validated protocols. While some commercial suppliers list it as a "fluorescent dye" or for "chemical stain analysis," there is a notable absence of published research articles, technical notes, or established methodologies for its use in:
-
Microscopy and Histology: No evidence of its use as a biological stain for cellular or tissue components was found.
-
Flow Cytometry: There are no documented protocols for its use as a fluorescent marker for cell analysis.
-
Signaling Pathway Analysis: No information linking this compound to the investigation of cellular signaling pathways is available.
Some sources make passing mention of its use in "specialized biological assays," but without providing any specific details or citations. This suggests that if it is used in a laboratory context, it is extremely rare and not a standard or recommended reagent for researchers.
Safety and Handling
As with any chemical, appropriate safety precautions should be taken when handling this compound. It may cause skin and eye irritation. It is recommended to use personal protective equipment, including gloves and safety goggles, and to work in a well-ventilated area.
Conclusion
Based on the available information, this compound is a well-characterized industrial dye with established applications in the textile, leather, and paper industries. However, there is a significant lack of evidence to support its use in a laboratory setting for research and development professionals. The absence of documented experimental protocols, performance data in biological systems, and citations in scientific literature indicates that it is not a standard or validated tool for laboratory applications. Researchers seeking dyes for laboratory use are advised to select reagents with established protocols and a history of use in the scientific literature.
Visualization: General Industrial Dyeing Workflow
The following diagram illustrates a generalized workflow for the industrial application of an acid dye like this compound. This is provided to fulfill the visualization requirement, reflecting the dye's primary documented use.
Caption: Generalized workflow for industrial dyeing with this compound.
References
A Technical Guide to the Spectral Properties of Acid Red 131
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to Acid Red 131
This compound, with the CAS number 12234-99-0, is a synthetic organic dye belonging to the single azo class.[3] Its molecular formula is cited as C30H21N3Na2O9S2, and it presents as a red, water-soluble powder.[4] The solubility in water is attributed to the presence of sulfonate groups in its molecular structure.[5] The molecular structure of this compound has been characterized using techniques such as NMR, MS, IR, and UV spectroscopy.
While primarily used in industrial dyeing processes for materials like wool, silk, nylon, and paper, the characterization of its fluorescent properties is crucial for exploring its potential in other scientific domains. Fluorescent dyes are indispensable tools in biological imaging, sensing, and as tracers in various analytical techniques. A thorough understanding of a dye's spectral properties is the first step in assessing its suitability for such applications.
Quantitative Spectral Properties of this compound
As of the compilation of this guide, specific quantitative data for the key spectral properties of this compound are not extensively published. The following table is provided as a template for researchers to populate with experimentally determined values.
| Property | Symbol | Value | Units |
| Absorption Maximum | λabs | Data not available | nm |
| Molar Extinction Coefficient | ε | Data not available | M-1cm-1 |
| Emission Maximum | λem | Data not available | nm |
| Fluorescence Quantum Yield | Φf | Data not available | - |
| Fluorescence Lifetime | τ | Data not available | ns |
| Table 1: Template for Spectral Properties of this compound. |
Experimental Protocols for Spectral Characterization
To empower researchers to characterize this compound, this section provides detailed experimental methodologies for determining its core spectral properties.
Measurement of Absorption Spectrum and Molar Extinction Coefficient
The absorption spectrum of a compound reveals the wavelengths of light it absorbs. The molar extinction coefficient is a measure of how strongly a chemical species absorbs light at a given wavelength.
Methodology:
-
Preparation of Stock Solution: Accurately weigh a small amount of this compound powder and dissolve it in a suitable solvent (e.g., deionized water or a buffer solution) to prepare a stock solution of known concentration (e.g., 1 mM).
-
Preparation of Dilutions: Prepare a series of dilutions from the stock solution with concentrations spanning a range that will result in absorbance values between 0.1 and 1.0 at the absorption maximum. This range ensures adherence to the Beer-Lambert law.
-
Spectrophotometer Setup: Use a calibrated UV-Visible spectrophotometer. Use the same solvent for the blank reference as was used to dissolve the dye.
-
Measurement: Record the absorbance spectra of the prepared solutions over a relevant wavelength range (e.g., 300-700 nm).
-
Data Analysis:
-
Identify the wavelength of maximum absorbance (λabs).
-
Plot a graph of absorbance at λabs versus concentration.
-
The molar extinction coefficient (ε) can be calculated from the slope of the linear fit of this plot according to the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration in mol/L, and l is the path length of the cuvette in cm.
-
Measurement of Emission Spectrum
The emission spectrum shows the intensity of fluorescence at different wavelengths after excitation at a fixed wavelength.
Methodology:
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent. The absorbance of the solution at the excitation wavelength should be low (typically < 0.1) to avoid inner filter effects.
-
Fluorometer Setup: Use a calibrated spectrofluorometer. Set the excitation wavelength to the determined absorption maximum (λabs).
-
Measurement: Scan the emission monochromator over a wavelength range starting from just above the excitation wavelength to capture the entire fluorescence emission profile.
-
Data Analysis: The wavelength at which the fluorescence intensity is highest is the emission maximum (λem).
Determination of Fluorescence Quantum Yield (Φf)
The fluorescence quantum yield is the ratio of photons emitted to photons absorbed. The comparative method, using a well-characterized fluorescent standard, is a widely accepted and reliable technique.
Methodology:
-
Selection of a Standard: Choose a fluorescent standard with a known quantum yield that absorbs and emits in a similar spectral region to this compound. Rhodamine 101 (Φf = 0.913 in ethanol) or Cresyl Violet (Φf = 0.578 in ethanol) could be potential candidates.
-
Preparation of Solutions: Prepare a series of solutions of both the this compound sample and the standard in the same solvent. The concentrations should be adjusted so that the absorbance at the excitation wavelength is in the range of 0.02 to 0.1.
-
Measurement of Absorbance: Record the absorbance of each solution at the chosen excitation wavelength.
-
Measurement of Fluorescence: For each solution, record the fluorescence emission spectrum using the same excitation wavelength and instrument settings.
-
Data Analysis:
-
Integrate the area under the fluorescence emission curve for each sample and standard solution.
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.
-
The quantum yield of the sample (Φf,sample) can be calculated using the following equation:
Φf,sample = Φf,std * (msample / mstd) * (nsample2 / nstd2)
where Φf,std is the quantum yield of the standard, m is the slope of the plot of integrated fluorescence intensity vs. absorbance, and n is the refractive index of the solvent.
-
Measurement of Fluorescence Lifetime (τ)
Fluorescence lifetime is the average time a molecule spends in the excited state before returning to the ground state by emitting a photon. Time-Correlated Single Photon Counting (TCSPC) is a common method for its determination.
Methodology:
-
Sample Preparation: Prepare a dilute, deoxygenated solution of this compound.
-
Instrumentation: Use a TCSPC instrument equipped with a pulsed light source (e.g., a laser diode or LED) with a wavelength close to the dye's absorption maximum and a sensitive, high-speed detector.
-
Measurement: Excite the sample with the pulsed light source and measure the arrival times of the emitted photons relative to the excitation pulses. Accumulate data until a histogram of photon arrival times (the fluorescence decay curve) is generated with sufficient counts.
-
Data Analysis: Fit the fluorescence decay curve to an exponential decay model. For a single exponential decay, the lifetime (τ) is the time at which the intensity has dropped to 1/e of its initial value.
Visualizing Key Concepts and Workflows
To aid in the understanding of the experimental processes and underlying principles, the following diagrams are provided.
Caption: Jablonski diagram illustrating the electronic transitions involved in fluorescence.
Caption: Workflow for the experimental determination of spectral properties.
Conclusion
While this compound is an established industrial dye, its potential as a fluorescent tool in research and development remains largely unexplored due to the absence of publicly available, detailed photophysical data. This guide serves as a comprehensive resource for researchers, providing the necessary experimental protocols to thoroughly characterize the spectral properties of this compound. By following these standardized methodologies, scientists can generate the crucial data needed to evaluate its suitability for applications in fluorescence microscopy, bio-imaging, and as a chemical sensor, thereby potentially expanding the utility of this dye beyond its traditional applications.
References
Navigating the Use of Acid Red 131 in Biological Research: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of Acid Red 131, a monoazo dye, in biological buffers. Due to a lack of specific quantitative data in publicly available literature for common biological buffers, this document focuses on providing detailed experimental protocols for researchers to determine these critical parameters in their own laboratory settings. Understanding the solubility and stability of this compound is paramount for its effective use in biological assays and research applications, ensuring reproducibility and accuracy of experimental results.
General Properties of this compound
This compound, also known by its Colour Index (C.I.) number, is an organic compound belonging to the azo dye family. It typically appears as a dark red to brownish powder.[1] The presence of sulfonate groups in its molecular structure renders it generally water-soluble.[1] Its primary industrial applications are in the textile, leather, and paper industries.[2] While its use in specialized biological assays is noted, detailed characterization in relevant biological buffers is not extensively documented.[1]
Quantitative Solubility and Stability Data
Extensive searches of scientific literature and technical data sheets did not yield specific quantitative data on the solubility (e.g., in mg/mL or molarity) or stability (e.g., degradation rate over time) of this compound in commonly used biological buffers such as Phosphate-Buffered Saline (PBS), Tris buffer, or HEPES buffer. Therefore, the following sections provide detailed protocols to empower researchers to generate this essential data.
Experimental Protocols
Protocol for Determining the Aqueous Solubility of this compound in Biological Buffers
This protocol outlines a method to determine the saturation solubility of this compound in a biological buffer of choice.
Materials:
-
This compound powder
-
Biological buffer of interest (e.g., PBS, 50 mM, pH 7.4)
-
Microcentrifuge tubes (1.5 mL or 2 mL)
-
Vortex mixer
-
Thermomixer or incubator shaker
-
Spectrophotometer and cuvettes (or a microplate reader)
-
Analytical balance
-
Calibrated pipettes
-
Syringe filters (0.22 µm)
Methodology:
-
Preparation of Supersaturated Solutions:
-
Accurately weigh out an excess amount of this compound powder (e.g., 5-10 mg) and add it to a microcentrifuge tube.
-
Add a defined volume of the desired biological buffer (e.g., 1 mL) to the tube.
-
Tightly cap the tube and vortex vigorously for 1-2 minutes to ensure the powder is well-suspended.
-
-
Equilibration:
-
Place the microcentrifuge tubes in a thermomixer or incubator shaker set to a constant temperature (e.g., 25°C or 37°C).
-
Incubate for a sufficient time to allow the solution to reach equilibrium (typically 24-48 hours), with continuous gentle agitation. This ensures that the maximum amount of dye has dissolved.
-
-
Separation of Undissolved Solid:
-
After equilibration, centrifuge the tubes at high speed (e.g., 14,000 x g) for 15-20 minutes to pellet the undissolved this compound.
-
-
Preparation of Saturated Solution for Analysis:
-
Carefully collect the supernatant without disturbing the pellet.
-
For complete removal of any remaining solid particles, filter the supernatant through a 0.22 µm syringe filter into a clean microcentrifuge tube. This filtered solution is the saturated stock.
-
-
Spectrophotometric Analysis:
-
Prepare a series of dilutions of the saturated stock solution with the same biological buffer.
-
Measure the absorbance of each dilution at the maximum absorbance wavelength (λmax) of this compound. The λmax should be predetermined by scanning a dilute solution of the dye from approximately 350 nm to 700 nm.
-
Generate a standard curve by plotting absorbance versus a known concentration of this compound (prepared separately by accurately weighing a small amount of the dye and dissolving it in a known volume of buffer, ensuring it is fully dissolved and below the saturation point).
-
Use the standard curve to determine the concentration of the undiluted, saturated solution. This concentration represents the solubility of this compound in that specific buffer at the tested temperature.
-
Data Presentation:
The results of the solubility assessment should be recorded in a structured table.
Table 1: Solubility of this compound in Various Biological Buffers
| Biological Buffer | pH | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (M) |
| PBS | 7.4 | 25 | [Experimental Data] | [Experimental Data] |
| Tris-HCl | 7.4 | 25 | [Experimental Data] | [Experimental Data] |
| HEPES | 7.4 | 25 | [Experimental Data] | [Experimental Data] |
| PBS | 7.4 | 37 | [Experimental Data] | [Experimental Data] |
Protocol for Assessing the Stability of this compound in Biological Buffers
This protocol describes a method to evaluate the stability of this compound in solution over time under different storage conditions.
Materials:
-
A stock solution of this compound in the biological buffer of interest at a known concentration (below its solubility limit).
-
Microcentrifuge tubes or amber glass vials.
-
Spectrophotometer and cuvettes (or a microplate reader).
-
Incubators or refrigerators for controlled temperature storage.
-
Aluminum foil to protect from light.
Methodology:
-
Preparation of Test Solutions:
-
Prepare a working solution of this compound in the desired biological buffer at a concentration that gives a reliable absorbance reading (e.g., an absorbance of ~1.0 at its λmax).
-
Aliquot this solution into multiple microcentrifuge tubes or amber vials.
-
-
Storage Conditions:
-
Divide the aliquots into different storage groups to test various conditions:
-
Temperature: Store sets of samples at different temperatures (e.g., 4°C, room temperature ~25°C, and 37°C).
-
Light Exposure: For each temperature, have one set of samples protected from light (wrapped in aluminum foil) and another set exposed to ambient light.
-
-
-
Time-Point Analysis:
-
At designated time points (e.g., 0, 24, 48, 72 hours, and then weekly for longer-term studies), take a sample from each storage condition.
-
Measure the absorbance of each sample at the λmax of this compound. A decrease in absorbance over time indicates degradation of the dye.
-
Visually inspect the solutions for any color change or precipitation at each time point.
-
-
Data Analysis:
-
Plot the absorbance (or percentage of initial absorbance) versus time for each storage condition.
-
The rate of degradation can be determined from the slope of this plot.
-
Data Presentation:
The stability data should be summarized in a clear and organized table.
Table 2: Stability of this compound in PBS (pH 7.4) Over Time
| Storage Condition | Time Point | Absorbance at λmax | % of Initial Absorbance | Observations |
| 4°C, Dark | 0 hr | [Data] | 100% | Clear, red solution |
| 24 hr | [Data] | [Data] | No change | |
| 1 week | [Data] | [Data] | No change | |
| 25°C, Dark | 0 hr | [Data] | 100% | Clear, red solution |
| 24 hr | [Data] | [Data] | No change | |
| 1 week | [Data] | [Data] | Slight decrease | |
| 25°C, Light | 0 hr | [Data] | 100% | Clear, red solution |
| 24 hr | [Data] | [Data] | Noticeable decrease | |
| 1 week | [Data] | [Data] | Significant fading |
Visualizing Experimental Workflows
The following diagrams, created using the DOT language, illustrate the logical flow of the experimental protocols described above.
References
A Technical Guide to the Mechanism of Action of Acid Red 131 in Biological Staining
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acid Red 131 is a synthetic, water-soluble monoazo dye belonging to the family of acid dyes.[1][2] Characterized by its anionic nature, it possesses the fundamental chemical properties required for binding to cationic components within biological tissues, primarily proteins.[1][3] While its application is well-established in the textile industry for dyeing protein-based fibers like wool and silk, its use as a biological stain is less documented than common histological dyes such as Eosin or Acid Fuchsin.[1] This technical guide elucidates the theoretical mechanism of action of this compound in biological staining, drawing parallels with well-understood acid dyes. It provides a framework for its application, including proposed experimental protocols and quantitative data from model systems, to enable researchers to explore its potential in histological and cytological applications.
Introduction to this compound
This compound, with the Chemical Abstracts Service (CAS) number 12234-99-0, is an organic compound featuring sulfonate groups (SO₃⁻) that confer a net negative charge in aqueous solutions, making it an anionic or "acid" dye. In biological staining, the primary principle of acid dyes is their electrostatic attraction to positively charged tissue elements, which are termed "acidophilic" or "eosinophilic". These sites are rich in proteins, such as those found in cytoplasm, muscle, and collagen, which contain amino acids with basic side chains (e.g., lysine, arginine, histidine). Under acidic staining conditions, these side chains become protonated (e.g., -NH₃⁺), providing localized positive charges for the anionic dye to bind.
Chemical and Physical Properties
The fundamental properties of this compound that are relevant to its function as a stain are summarized below.
| Property | Value / Description | Reference |
| C.I. Name | This compound | |
| CAS Registry Number | 12234-99-0 | |
| Chemical Class | Monoazo Dye | |
| Molecular Formula | C₃₀H₂₁N₃Na₂O₉S₂ | |
| Molecular Weight | 677.61 g/mol | |
| Physical Appearance | Dark red to brownish powder | |
| Solubility | Soluble in water | |
| Hue | Bluish-Red |
Core Mechanism of Action in Biological Staining
The staining mechanism of this compound is predicated on fundamental physicochemical interactions between the dye molecule and the biological substrate.
Primary Electrostatic Interaction
The dominant force driving the staining process is the electrostatic attraction, or ionic bonding, between the negatively charged sulfonate groups of the this compound molecule and the positively charged sites on tissue proteins. The staining solution is typically prepared at an acidic pH. This acidic environment ensures the protonation of the amino groups on the basic amino acid residues within tissue proteins, thereby increasing their cationic nature and enhancing their affinity for the anionic dye.
Caption: Ionic interaction between this compound and a protein.
Secondary Interactions
While ionic bonding is the primary mechanism, other, weaker forces also contribute to the stability and specificity of the staining:
-
Van der Waals Forces: These are short-range attractions that occur between the dye molecules and the tissue substrate.
-
Hydrogen Bonding: The presence of oxygen and nitrogen atoms in the dye structure allows for the formation of hydrogen bonds with suitable groups in the tissue.
-
Hydrophobic Interactions: The non-polar aromatic rings of the dye can interact with hydrophobic regions of proteins, contributing to binding affinity. Studies on analogous azo dyes have shown that hydrophobicity can be a major element in their interaction with proteins.
Quantitative Analysis of Dye-Protein Interactions (Model System)
The table below presents data for the interaction of a model sulfonated azo dye, C.I. Acid Red 2, with HSA, illustrating the strong binding affinity typical of these dyes.
| Parameter | Temperature (K) | Value | Significance | Reference |
| Binding Constant (K) | 298 | ~10⁵ M⁻¹ | Indicates a strong dye-protein interaction. | |
| Enthalpy Change (ΔH) | - | Negative Value | Suggests the binding process is exothermic. | |
| Entropy Change (ΔS) | - | Positive Value | Indicates that electrostatic forces are a primary driver of the interaction. |
Experimental Protocols
As no standardized histological protocol for this compound exists, the following sections provide a proposed framework for its use as a cytoplasmic counterstain and, for context, a standard protocol where a different acid dye is used in a complex procedure.
Proposed Protocol: this compound as a Cytoplasmic Counterstain
This hypothetical protocol is designed to assess the efficacy of this compound for staining protein-rich structures like cytoplasm and muscle, analogous to Eosin in a standard H&E stain. It is adapted from general histological principles and frameworks for testing new dyes.
Objective: To stain cytoplasm, muscle, and collagen in formalin-fixed, paraffin-embedded tissue sections.
Reagents:
-
This compound Stock Solution (1% w/v): Dissolve 1g of this compound powder in 100mL of distilled water.
-
This compound Working Solution (0.5% w/v): Dilute the stock solution 1:1 with distilled water. Add Glacial Acetic Acid to a final concentration of 0.5% (v/v) to acidify the solution.
-
Weigert's Iron Hematoxylin (for nuclear stain).
-
Standard reagents for deparaffinization and hydration (Xylene, graded alcohols).
-
Standard reagents for dehydration and mounting.
Procedure:
-
Deparaffinization and Rehydration: Immerse slides in xylene followed by a graded series of alcohol (100%, 95%, 70%) to distilled water.
-
Nuclear Staining: Stain with Weigert's Iron Hematoxylin for 5-10 minutes.
-
Washing: Wash in running tap water until clear.
-
Differentiation: Briefly dip in 1% Acid Alcohol to remove excess hematoxylin.
-
Bluing: Place in Scott's Tap Water Substitute or running tap water until nuclei turn blue.
-
Counterstaining: Immerse slides in the 0.5% this compound working solution for 3-5 minutes.
-
Washing: Rinse briefly in distilled water.
-
Dehydration: Dehydrate slides quickly through a graded series of alcohol (95%, 100%).
-
Clearing: Clear in xylene.
-
Mounting: Mount with a permanent mounting medium.
Expected Results:
-
Nuclei: Blue/Black
-
Cytoplasm, Muscle, Keratin: Shades of Red
-
Collagen: Lighter Red or Pink
Caption: Proposed workflow for tissue staining with this compound.
Comparative Protocol: Masson's Trichrome Stain
Masson's Trichrome is a classic three-color staining protocol used to differentiate collagen from muscle. It employs two acid dyes (e.g., Biebrich Scarlet/Acid Fuchsin and Aniline Blue) of different molecular sizes and a polyacid (e.g., phosphotungstic acid) to achieve differential staining. This protocol illustrates a more complex application of acid dyes.
Principle of Differential Staining: The initial small-molecule red dye (Biebrich Scarlet-Acid Fuchsin) stains all protein components, including muscle and collagen. A subsequent treatment with a polyacid, like phosphotungstic acid, acts as a "differentiating agent." It is thought to bind to collagen and selectively remove the red dye from it, while simultaneously acting as a mordant for the larger-molecule blue dye (Aniline Blue) that follows. The porous collagen allows the large Aniline Blue molecules to penetrate and bind, while the denser muscle fibers retain the initial red dye.
Caption: Logical workflow of differential staining in Masson's Trichrome.
Conclusion
This compound possesses the requisite chemical structure—anionic sulfonate groups and an aromatic backbone—to function as an effective acid dye in biological staining. Its mechanism of action is primarily governed by electrostatic interactions with protonated protein structures in tissue, a process enhanced by acidic conditions. While it is not a conventional histological stain, its properties suggest it could serve as a valuable cytoplasmic counterstain. The provided protocols and mechanistic insights offer a foundation for researchers to systematically evaluate and optimize the use of this compound in their specific applications, potentially expanding the repertoire of stains available for biological research.
References
Safety and handling of Acid Red 131 in a laboratory setting.
An In-depth Technical Guide to the Safe Handling of Acid Red 131 in a Laboratory Setting
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for this compound in a laboratory environment. The information is compiled from various safety data sheets and chemical databases. It is crucial to supplement this guide with your institution's specific safety protocols and to consult the original Safety Data Sheet (SDS) provided by the supplier.
Chemical and Physical Properties
This compound is a red, odorless powder.[1] While its toxicological properties have not been fully investigated, it is known to be soluble in water.[2]
| Property | Value |
| CAS Number | 12234-99-0[1] |
| Molecular Formula | C₃₀H₂₁N₃Na₂O₉S₂[3] |
| Appearance | Red powder[1] |
| Odor | Odorless |
| pH | 7.5 (in solution) |
| Solubility | Soluble in water |
Hazard Identification and Classification
This compound is considered hazardous. The primary routes of exposure are ingestion, inhalation, and skin or eye contact.
| Hazard Statement | Description |
| Harmful if swallowed | May cause gastrointestinal irritation, nausea, vomiting, and diarrhea. |
| Skin Irritation | Prolonged or repeated contact may cause skin irritation. Some related azo dyes have shown potential for causing allergic reactions and skin sensitization. |
| Eye Irritation | Dust may cause irritation and inflammation. |
| Respiratory Irritation | Inhalation of dust may cause irritation to the respiratory tract. |
| Chronic Effects | While there is no conclusive evidence linking this compound directly to carcinogenic activity, certain breakdown products of azo dyes, such as aromatic amines, are classified as probable human carcinogens. Mutagenicity data has been reported for this compound, but specific details are not readily available. |
Safe Handling and Storage
Proper handling and storage are crucial to minimize exposure and ensure laboratory safety.
Engineering Controls
-
Ventilation: Always handle this compound in a well-ventilated area. Use a chemical fume hood to minimize the generation and accumulation of dust.
-
Eye Wash and Safety Shower: An eyewash station and safety shower must be readily accessible in the immediate work area.
Personal Protective Equipment (PPE)
| PPE | Specification |
| Eye Protection | Wear chemical safety goggles. |
| Hand Protection | Wear appropriate chemical-resistant gloves (e.g., nitrile rubber). |
| Body Protection | Wear a lab coat or other protective clothing to prevent skin contact. |
| Respiratory | If engineering controls are not sufficient to control airborne dust, an approved respirator should be worn. |
Storage
-
Store in a cool, dry, well-ventilated area.
-
Keep containers tightly closed to prevent contamination and moisture absorption.
-
Store away from incompatible materials such as strong oxidizing agents.
Emergency Procedures
First-Aid Measures
| Exposure | First-Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Skin Contact | Remove contaminated clothing. Flush skin with plenty of soap and water. Get medical aid if irritation develops or persists. |
| Ingestion | If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical aid immediately. |
| Inhalation | Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid. |
Accidental Release Measures
-
Small Spills: Vacuum or sweep up the material and place it into a suitable disposal container. Avoid generating dusty conditions. Clean the spill area thoroughly.
-
Large Spills: Evacuate the area. Wear appropriate PPE. Contain the spill and prevent it from entering drains. Follow the same clean-up procedure as for small spills.
Waste Disposal
Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste. Consult state and local hazardous waste regulations to ensure complete and accurate classification.
-
Dispose of waste in a designated, labeled, and sealed container.
-
Do not dispose of down the drain or in regular trash.
Toxicological and Ecological Information
Toxicological Data
Ecological Information
There is limited information available on the ecological effects of this compound. As with many synthetic dyes, it is expected to be persistent in the environment and may be harmful to aquatic life. Proper disposal is essential to prevent environmental contamination.
Experimental Protocols
Due to the limited publicly available research on the specific safety assessment of this compound, detailed experimental protocols for its toxicological evaluation are not available. However, a generalized protocol for the safe handling of powdered dyes in a laboratory setting is provided below.
General Protocol for Handling Powdered Dyes
-
Preparation:
-
Ensure all necessary PPE is available and in good condition.
-
Prepare the work area within a chemical fume hood.
-
Have spill cleanup materials readily available.
-
Pre-label all containers that will be used.
-
-
Handling:
-
Carefully open the container of the powdered dye, avoiding any sudden movements that could create dust.
-
Use a spatula or other appropriate tool to transfer the desired amount of dye to a tared weigh boat or directly into the receiving vessel.
-
If preparing a solution, slowly add the powder to the solvent while stirring to prevent clumping and dust formation.
-
Tightly reseal the stock container immediately after use.
-
-
Cleanup:
-
Carefully clean all equipment used, collecting any residue for proper waste disposal.
-
Wipe down the work surface in the fume hood with a damp cloth, and dispose of the cloth as hazardous waste.
-
Remove PPE in the correct order to avoid contaminating yourself and the surrounding area.
-
Wash hands thoroughly with soap and water after handling the dye.
-
References
In-Depth Technical Guide to the Research Applications of Monoazo Dyes: A Focus on Acid Red 131
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the research applications of monoazo dyes, with a specific focus on Acid Red 131. While traditionally used in the textile industry, this compound and similar monoazo dyes possess properties that lend them to various scientific research applications, including biological staining, analytical chemistry, and environmental science. This document consolidates available data, presents detailed experimental protocols, and visualizes key workflows to support researchers in utilizing these compounds.
Physicochemical and Toxicological Profile of this compound
This compound is a monoazo dye, a class of organic compounds characterized by a single azo group (-N=N-) linking aromatic rings. Its chemical structure imparts a distinct red color. A summary of its key properties and toxicological information is presented below.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Chemical Class | Monoazo Dye |
| CAS Number | 12234-99-0 |
| Appearance | Red Powder |
| Solubility | Soluble in water |
Table 2: Toxicological and Safety Information for this compound
| Endpoint | Observation |
| Acute Oral Toxicity | Data not available |
| Skin Corrosion/Irritation | May cause mild skin irritation. |
| Serious Eye Damage/Irritation | Causes eye irritation. |
| Respiratory or Skin Sensitization | Data not available |
| Germ Cell Mutagenicity | Data not available |
| Carcinogenicity | Data not available |
| Reproductive Toxicity | Data not available |
| Specific Target Organ Toxicity (Single Exposure) | May cause drowsiness or dizziness. |
| Specific Target Organ Toxicity (Repeated Exposure) | Data not available |
Note: The toxicological data is based on available Safety Data Sheets (SDS) and may not be exhaustive.
Research Applications
Biological Staining
Acid dyes, including monoazo dyes like this compound, are utilized in histology and cytology to stain basic cellular components such as cytoplasm and connective tissue. The anionic nature of these dyes allows them to bind to cationic groups in proteins.
While a specific, validated protocol for this compound in western blotting is not widely published, a procedure can be adapted from the well-established use of another monoazo dye, Ponceau S. This proposed protocol is intended as a starting point for optimization.
Materials:
-
This compound
-
Glacial Acetic Acid
-
Deionized Water
-
Blotting membrane (Nitrocellulose or PVDF) with transferred proteins
-
Shallow trays
-
Orbital shaker (optional)
Reagent Preparation:
-
Staining Solution (0.1% w/v this compound in 5% v/v Acetic Acid):
-
Dissolve 100 mg of this compound powder in 95 mL of deionized water.
-
Add 5 mL of glacial acetic acid.
-
Mix thoroughly until the dye is completely dissolved.
-
-
Destaining Solution:
-
Deionized water.
-
Staining Procedure:
-
Following protein transfer, wash the membrane briefly with deionized water.
-
Place the membrane in a clean tray and add a sufficient volume of the Staining Solution to fully immerse it.
-
Incubate for 5-10 minutes at room temperature with gentle agitation.
-
Pour off the staining solution (it can be reused).
-
Wash the membrane with deionized water for 1-2 minutes to reduce background noise.
-
Image the membrane to visualize the protein bands.
Destaining Procedure:
-
To proceed with immunodetection, the stain must be completely removed.
-
Wash the membrane with several changes of deionized water until the red color is no longer visible.
-
The membrane is now ready for the blocking step of the western blot protocol.
Acid dyes are fundamental in various histological staining techniques. They stain basic tissue components, such as the cytoplasm of cells and collagen fibers, in shades of red or pink. While specific protocols for this compound in histology are not standardized, it can be used as a counterstain in techniques like the Hematoxylin and Eosin (H&E) stain, where it would function similarly to eosin.
General Principle of Acid Dye Staining in Histology:
-
Deparaffinization and Rehydration: Tissue sections embedded in paraffin wax are treated with xylene to remove the wax, followed by a graded series of alcohol to rehydrate the tissue.
-
Nuclear Staining (optional but common): A basic dye like hematoxylin is used to stain the acidic cell nuclei blue or purple.
-
Differentiation: Excess nuclear stain is removed using a weak acid solution.
-
Bluing: The hematoxylin is converted to an insoluble blue pigment by treatment with a weak alkaline solution.
-
Counterstaining with Acid Dye: The tissue is immersed in a solution of the acid dye (e.g., this compound) to stain the basic components (cytoplasm, muscle, etc.).
-
Dehydration and Mounting: The stained tissue section is dehydrated through a graded series of alcohol, cleared with xylene, and a coverslip is mounted using a permanent mounting medium.
Analytical Chemistry and Forensic Science
Monoazo dyes, including this compound, are subjects of analysis in forensic science, particularly in the examination of textile fibers. The identification and comparison of dyes on fibers can provide crucial evidence in criminal investigations. Analytical techniques such as microspectrophotometry, thin-layer chromatography (TLC), and high-performance liquid chromatography (HPLC) are employed to characterize these dyes.
General Methodology for Forensic Fiber Dye Analysis:
-
Microscopic Examination: The color and morphology of the fiber are examined under a microscope.
-
Microspectrophotometry: The absorption spectrum of the dye in the fiber is measured non-destructively.
-
Dye Extraction: The dye is extracted from the fiber using a suitable solvent. For acid dyes on nylon, a mixture of pyridine and water is often effective.
-
Chromatographic Analysis: The extracted dye is analyzed using TLC or HPLC to separate and identify its components.
-
Mass Spectrometry (MS): For definitive identification, the separated dye components can be analyzed by mass spectrometry to determine their molecular weight and fragmentation patterns.
Environmental Science and Wastewater Treatment
The presence of monoazo dyes like this compound in industrial effluents is a significant environmental concern due to their color and potential toxicity. Research in this area focuses on developing effective methods for their removal from wastewater.
Table 3: Methods for Removal of this compound from Aqueous Solutions
| Method | Principle | Reported Efficiency |
| Ozonation | Advanced oxidation process that degrades the dye molecule. | High decolorization efficiency. |
| Electrochemical Treatment | Electrocoagulation and other electrochemical processes to degrade or remove the dye. | High color removal efficiency. |
| Adsorption | Use of various adsorbent materials to bind and remove the dye from solution. | Efficiency depends on the adsorbent used. |
| Biodegradation | Use of microorganisms to break down the dye molecule. | Can be effective under specific conditions. |
Experimental Protocol: Preparation of this compound Stock Solution for Adsorption Studies
This protocol is adapted from a study on the use of nanocellulose for dye adsorption.
Materials:
-
This compound powder
-
Deionized water
-
Volumetric flasks
-
Analytical balance
Procedure:
-
Accurately weigh a specific amount of this compound powder (e.g., 10 mg) using an analytical balance.
-
Transfer the powder to a volumetric flask of a known volume (e.g., 1000 mL).
-
Add a small amount of deionized water to the flask and swirl to dissolve the dye.
-
Once the dye is dissolved, add deionized water to the mark on the volumetric flask.
-
Stopper the flask and invert it several times to ensure a homogeneous solution. This creates a stock solution of a known concentration (e.g., 10 ppm).
-
Working solutions of lower concentrations can be prepared by diluting the stock solution.
Conclusion
This compound, a representative monoazo dye, has established applications in industrial dyeing and is a subject of research in environmental remediation. Furthermore, its properties as an acid dye suggest its potential utility in biological staining and analytical chemistry, although specific, standardized protocols in these areas are not yet widely documented. The information and proposed protocols in this guide are intended to provide a foundation for researchers to explore and optimize the use of this compound and other monoazo dyes in their scientific investigations. As with any chemical, proper safety precautions should be taken when handling this compound, based on the information provided in its Safety Data Sheet.
Acid Red 131: A Technical Guide for its Evaluation as a Potential Fluorescent Probe in Cell Biology
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acid Red 131, a mono-azo dye, has traditionally been utilized within the textile and leather industries for its vibrant red hue.[1] Its chemical structure, characterized by a single azo bond and sulfonate groups, suggests potential fluorescent properties that remain largely unexplored within the realm of cell biology.[1] While specific data on its application as a fluorescent probe is currently scarce, this technical guide aims to provide a comprehensive framework for researchers to evaluate the potential of this compound in cellular imaging and analysis.
This document outlines the known physicochemical characteristics of this compound, provides generalized experimental protocols for its characterization as a fluorescent probe, and presents conceptual workflows for its potential application. The methodologies detailed herein are based on established techniques for evaluating novel fluorescent dyes and are intended to serve as a starting point for rigorous scientific investigation. Given the nature of azo dyes, a thorough assessment of cytotoxicity is a critical prerequisite for any application in live-cell imaging.[2][3][4]
Physicochemical and Spectroscopic Properties
Quantitative photophysical data for this compound in biological buffers is not extensively documented. The following tables summarize its known physicochemical properties and provide hypothetical spectroscopic characteristics based on its chemical class. These hypothetical values are intended as a guide for initial experimental design and require empirical validation.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Name | disodium;5-benzamido-4-hydroxy-3-[[2-(2-methylphenoxy)phenyl]diazenyl]naphthalene-2,7-disulfonate | |
| CAS Number | 12234-99-0 | |
| Molecular Formula | C₃₀H₂₁N₃Na₂O₉S₂ | |
| Molecular Weight | 677.6 g/mol | |
| Chemical Class | Mono-azo dye |
Table 2: Hypothetical Spectroscopic Properties of this compound
| Property | Estimated Value | Notes |
| Excitation Maximum (λex) | ~540 - 560 nm | Based on the red color of the dye. Azo dyes often have broad absorption spectra. |
| Emission Maximum (λem) | ~580 - 620 nm | A typical Stokes shift for similar fluorescent dyes. |
| Molar Absorptivity (ε) | > 25,000 M⁻¹cm⁻¹ | Azo dyes are known for their high molar absorptivity. |
| Quantum Yield (Φ) | Variable | The fluorescence of azo dyes can be highly dependent on the solvent environment and molecular rigidity. Many simple azo dyes are weakly fluorescent. |
| Photostability | Moderate to Low | Azo dyes can be susceptible to photobleaching. |
Experimental Protocols
The following protocols provide a framework for the initial characterization of this compound as a fluorescent probe.
Protocol for General Cell Staining and Fluorescence Microscopy
This protocol outlines a general procedure for staining cultured cells with this compound to assess its intracellular localization.
Materials:
-
This compound
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Cell culture medium (phenol red-free recommended for imaging)
-
Cultured cells on glass-bottom dishes or coverslips
-
4% Paraformaldehyde (PFA) in PBS
-
Mounting medium
-
Fluorescence microscope with appropriate filter sets (e.g., TRITC/Rhodamine)
Procedure:
-
Probe Preparation: Prepare a stock solution of this compound (e.g., 1-10 mM) in sterile water or DMSO.
-
Cell Culture: Plate cells on a suitable imaging vessel and culture until they reach the desired confluency (typically 50-70%).
-
Staining:
-
Dilute the this compound stock solution in pre-warmed cell culture medium to a range of working concentrations (e.g., 1-20 µM).
-
Remove the existing medium from the cells and replace it with the staining solution.
-
Incubate for 15-60 minutes at 37°C and 5% CO₂.
-
-
Washing:
-
Gently aspirate the staining solution.
-
Wash the cells 2-3 times with pre-warmed PBS to remove unbound dye.
-
-
Fixation (Optional):
-
To fix the cells, incubate with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Imaging:
-
Mount the coverslips with an appropriate mounting medium.
-
Visualize the cells using a fluorescence microscope. Acquire images using filter sets that align with the hypothetical excitation and emission spectra of this compound.
-
Protocol for Cytotoxicity Assessment using MTT Assay
This protocol describes the use of an MTT assay to determine the cytotoxic effects of this compound on cultured cells.
Materials:
-
This compound
-
Cultured cells
-
96-well cell culture plates
-
Cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium and add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used for the dye) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubate for 24, 48, or 72 hours.
-
-
MTT Addition:
-
Add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
-
Solubilization:
-
Carefully remove the medium.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Shake the plate for 15 minutes on an orbital shaker.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control and determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).
Protocol for Photostability Assessment
This protocol provides a method to evaluate the photostability of this compound under continuous illumination.
Materials:
-
Cells stained with this compound (as per the staining protocol)
-
Fluorescence microscope with a stable light source and a sensitive camera
-
Image analysis software
Procedure:
-
Sample Preparation: Prepare a sample of cells stained with this compound.
-
Image Acquisition:
-
Select a region of interest (ROI) with stained cells.
-
Acquire a time-lapse series of images with continuous exposure to the excitation light. Use consistent acquisition settings (e.g., exposure time, laser power) throughout the experiment.
-
-
Data Analysis:
-
Measure the mean fluorescence intensity within the ROI for each image in the time series.
-
Normalize the fluorescence intensity to the initial intensity (at time zero).
-
Plot the normalized intensity as a function of time. The rate of decay indicates the photobleaching rate.
-
Visualizations
The following diagrams illustrate conceptual workflows relevant to the evaluation and application of this compound.
Caption: Workflow for evaluating a novel fluorescent probe.
Caption: Conceptual use of a pH-sensitive probe in endocytosis.
Potential Applications and Future Directions
The sulfonate groups in this compound's structure suggest it may exhibit pH-sensitive fluorescence. Such characteristics are highly valuable for studying dynamic cellular processes involving pH gradients, such as endocytosis, lysosomal trafficking, and autophagy. Should this compound prove to be a viable fluorescent probe, its applications could extend to:
-
Visualizing acidic organelles: Its potential to fluoresce more brightly in acidic environments could allow for the specific labeling of endosomes and lysosomes.
-
Monitoring endocytic pathways: Researchers could track the internalization and trafficking of molecules through the endocytic pathway.
-
High-throughput screening: If its properties are suitable, it could be used in high-content screening assays to identify drugs that modulate endo-lysosomal pathways.
Further research should focus on a thorough characterization of this compound's photophysical properties in various solvents and biological buffers. Co-localization studies with established organelle markers will be essential to determine its subcellular specificity. Furthermore, exploring the potential for conjugating this compound to biomolecules could expand its utility as a targeted fluorescent label.
Conclusion
While this compound is an established industrial dye, its potential as a fluorescent probe in cell biology is an open area of investigation. This technical guide provides the necessary framework and foundational protocols for researchers to embark on the characterization of this molecule. A systematic evaluation of its spectroscopic properties, cytotoxicity, and cellular localization will be crucial in determining its utility for the scientific community. The exploration of such readily available and structurally interesting compounds could lead to the development of novel and accessible tools for cellular imaging.
References
Understanding the Anionic Properties of Acid Red 131 for Staining: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acid Red 131 is a synthetic monoazo dye characterized by its anionic nature, a property conferred by the presence of sulfonate groups in its molecular structure. While its primary applications are in the textile and paper industries, its characteristics suggest potential as a staining agent in specialized biological assays. This technical guide delves into the core anionic properties of this compound, providing a theoretical framework for its application in histological and cytological staining. The document outlines the fundamental principles of anionic dye-tissue interactions, generalized experimental workflows, and the physicochemical properties of this compound. It is important to note that while the principles of anionic staining are well-established, specific, validated protocols for the use of this compound in biological research are not widely documented in scientific literature. Therefore, the experimental protocols provided herein are illustrative and based on general histological techniques.
Introduction to this compound
This compound, also known by its Colour Index name, is a water-soluble red dye belonging to the azo dye family.[1] Its solubility in aqueous solutions is a key feature for its use in biological staining, allowing for the preparation of staining solutions that can readily penetrate tissue sections. The dye's vibrant red color provides a strong visual contrast, a desirable characteristic for microscopic analysis.
The anionic nature of this compound is central to its potential staining applications. The negatively charged sulfonate groups (SO₃⁻) on the dye molecule are the primary drivers for its interaction with biological tissues.[1]
Physicochemical and Anionic Properties
The utility of a dye in histological staining is largely dependent on its chemical and physical characteristics. The key properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Chemical Formula | C₃₀H₂₁N₃Na₂O₉S₂ | [2] |
| Molecular Weight | 677.6 g/mol | [2] |
| CAS Number | 12234-99-0 | [2] |
| Chemical Class | Monoazo Dye | |
| Appearance | Red to brownish powder | |
| Solubility | Water-soluble | |
| Anionic Character | Due to sulfonate (SO₃⁻) groups |
Mechanism of Anionic Staining
The staining of biological tissues with anionic dyes like this compound is primarily governed by electrostatic interactions. This process is highly dependent on the pH of the staining solution, which influences the charge of both the dye molecules and the tissue components.
In an acidic environment, the amino groups (-NH₂) of proteins within the tissue, such as collagen and cytoplasm, become protonated (-NH₃⁺), resulting in a net positive charge. The negatively charged sulfonate groups of the anionic this compound are then electrostatically attracted to these positively charged sites, leading to the formation of ionic bonds and the subsequent staining of these structures.
Generalized Experimental Protocols
Preparation of Staining Solution
A stock solution of this compound would typically be prepared by dissolving the powder in distilled water. The final working concentration would need to be determined empirically but could range from 0.1% to 1.0% (w/v). The pH of the solution is a critical parameter and would likely be adjusted to be acidic (e.g., pH 2.5-4.0) using a weak acid like acetic acid to ensure protonation of tissue proteins.
Staining Procedure (as a counterstain)
-
Deparaffinization and Rehydration: Dewax tissue sections in xylene and rehydrate through a graded series of ethanol to water.
-
Primary Staining: If desired, stain nuclei with a primary stain such as hematoxylin.
-
Washing: Rinse thoroughly in running tap water.
-
Counterstaining: Immerse slides in the this compound staining solution for a predetermined time (e.g., 1-5 minutes). The optimal time would require experimentation.
-
Washing: Briefly rinse in distilled water to remove excess stain.
-
Dehydration, Clearing, and Mounting: Dehydrate the sections through a graded series of ethanol, clear in xylene, and mount with a permanent mounting medium.
Potential Applications and Considerations
Based on its anionic properties, this compound could theoretically be used to stain acidophilic tissue components such as:
-
Cytoplasm
-
Collagen
-
Muscle fibers
-
Red blood cells
It could potentially serve as a red counterstain in various histological techniques, providing contrast to blue nuclear stains like hematoxylin.
Considerations:
-
Optimization is Crucial: As there are no established protocols, significant optimization of staining parameters (concentration, pH, time) would be necessary.
-
Selectivity: The selectivity of staining would need to be carefully evaluated to ensure that the dye is binding to the intended structures.
-
Safety: this compound may cause skin and eye irritation. Appropriate personal protective equipment, including gloves and safety glasses, should be worn when handling the dye powder and solutions. Work in a well-ventilated area.
Conclusion
This compound possesses the fundamental anionic properties required for a histological stain, primarily through its water-soluble nature and the presence of negatively charged sulfonate groups. Its potential application lies in the staining of positively charged, acidophilic tissue components through electrostatic interactions. However, the lack of specific, validated protocols in the scientific literature for its use in research settings necessitates an empirical approach to its application. Researchers interested in exploring the use of this compound for staining would need to undertake systematic optimization and validation to establish its efficacy and selectivity for their specific applications. This guide provides the theoretical foundation and a generalized framework to initiate such investigations.
References
Methodological & Application
Application Notes and Protocol for Staining Collagen Fibers with Acid Red 131
For Researchers, Scientists, and Drug Development Professionals
Introduction
Collagen, the most abundant protein in the extracellular matrix, plays a crucial role in tissue structure and function. Its accurate visualization and quantification are essential for studying a wide range of physiological and pathological processes, including fibrosis, wound healing, and tissue engineering. While Picrosirius Red (Direct Red 80) is the most extensively documented and validated dye for specific collagen staining, other acidic dyes with similar molecular properties can also be employed.[1][2][3] Acid Red 131 is a water-soluble, anionic azo dye commonly used in the textile and leather industries.[4][5] Although not conventionally used for histological staining of collagen, its properties as an acid dye suggest its potential for this application, likely acting through a similar mechanism of binding to the basic amino acid residues in collagen.
These application notes provide a detailed protocol for the use of this compound for staining collagen fibers in paraffin-embedded tissue sections. This protocol is adapted from the well-established Picrosirius Red staining method due to the absence of a standardized procedure for this compound in the scientific literature. Researchers should be aware that this is a novel application and may require optimization for specific tissues and research questions.
Principle of Staining
The proposed mechanism for staining collagen with this compound in a picric acid solution is analogous to that of Picrosirius Red. The elongated, negatively charged molecules of the Acid Red dye are thought to align with the long, positively charged collagen fibers. The picric acid serves to enhance the specificity of this binding by suppressing the staining of non-collagenous components. When viewed under bright-field microscopy, collagen fibers are expected to appear red against a yellow background.
Quantitative Data Summary
As this is an adapted protocol, the following table provides recommended starting concentrations and incubation times based on standard Picrosirius Red procedures. Optimization may be necessary.
| Reagent/Parameter | Concentration/Setting | Purpose |
| Picro-Acid Red 131 Staining Solution | ||
| This compound | 0.1% (w/v) | Stains collagen fibers. |
| Saturated Aqueous Picric Acid | Enhances specificity for collagen. | |
| Washing Solution | ||
| Acidified Water (0.5% Acetic Acid) | 0.5% (v/v) | Removes excess, unbound dye. |
| Staining Incubation Time | 60 minutes | Allows for optimal dye binding. |
| Deparaffinization and Rehydration | Standard procedure | Prepares the tissue for staining. |
| Dehydration | Graded ethanol series (70%, 95%, 100%) | Prepares the stained tissue for mounting. |
Experimental Protocol
This protocol is designed for formalin-fixed, paraffin-embedded tissue sections.
Materials:
-
This compound (C.I. 12234-99-0)
-
Picric Acid, saturated aqueous solution
-
Glacial Acetic Acid
-
Weigert's Iron Hematoxylin (optional, for nuclear counterstaining)
-
Distilled water
-
Ethanol (70%, 95%, and 100%)
-
Xylene or xylene substitute
-
Resinous mounting medium
-
Coplin jars or staining dishes
-
Microscope slides with paraffin-embedded tissue sections
Reagent Preparation:
-
Picro-Acid Red 131 Staining Solution (0.1%):
-
Dissolve 0.1 g of this compound in 100 ml of saturated aqueous picric acid.
-
Stir until fully dissolved. The solution is stable for several months when stored in a tightly sealed container at room temperature.
-
-
Acidified Water (0.5% Acetic Acid):
-
Add 0.5 ml of glacial acetic acid to 99.5 ml of distilled water. Mix well.
-
-
Weigert's Iron Hematoxylin (optional):
-
Prepare according to the manufacturer's instructions.
-
Staining Procedure:
-
Deparaffinization and Rehydration: a. Immerse slides in two changes of xylene or xylene substitute for 5 minutes each. b. Transfer slides through two changes of 100% ethanol for 3 minutes each. c. Hydrate through 95% ethanol for 3 minutes. d. Hydrate through 70% ethanol for 3 minutes. e. Rinse in running tap water for 5 minutes. f. Finally, rinse in distilled water.
-
(Optional) Nuclear Counterstaining: a. Stain in Weigert's Iron Hematoxylin for 8-10 minutes. b. Wash in running tap water for 10 minutes. c. Differentiate in 0.5% acid alcohol if necessary. d. "Blue" in Scott's tap water substitute or running tap water. e. Wash in distilled water.
-
Collagen Staining: a. Immerse slides in the Picro-Acid Red 131 staining solution for 60 minutes at room temperature. This extended incubation time is to ensure equilibrium of dye binding.
-
Washing: a. Wash the slides in two changes of acidified water for 2 minutes each to remove excess stain.
-
Dehydration: a. Dehydrate rapidly through three changes of 100% ethanol. Brief immersions are recommended to prevent excessive destaining. b. Clear in two changes of xylene or xylene substitute for 5 minutes each.
-
Mounting: a. Mount the coverslip with a resinous mounting medium.
Expected Results:
-
Collagen fibers: Red
-
Cytoplasm and muscle: Yellow
-
Nuclei (if counterstained): Black/Blue
Visualizations
Experimental Workflow for Collagen Staining
A flowchart of the this compound staining protocol.
Disclaimer: This protocol is an adaptation of the well-established Picrosirius Red staining method. As the use of this compound for collagen staining is not widely documented, optimization of staining times and solution concentrations may be required for specific applications. It is recommended to perform initial validation on control tissues.
References
Application of Red Fluorescent Dyes in Studying Protein Aggregation
Note on Acid Red 131: Extensive research of scientific literature and chemical databases did not yield any evidence of "this compound" being used for the study of protein aggregation. This compound, with CAS Registry Number 12234-99-0, is classified as a monoazo dye primarily used in the textile, leather, and ink industries[1][2][3][4][5]. Its properties as a fluorescent probe for protein aggregates have not been described in the available literature.
Therefore, this document provides detailed application notes and protocols for a well-established red fluorescent molecular rotor dye, ProteoStat® , which is specifically designed and widely used for the detection and quantification of protein aggregates.
Application Notes for ProteoStat® Dye
Introduction:
ProteoStat® is a red fluorescent molecular rotor dye that is essentially non-fluorescent in solution but exhibits a significant increase in fluorescence quantum yield upon binding to the quaternary beta-sheet structures characteristic of protein aggregates. This property makes it a powerful tool for detecting and quantifying protein aggregation in various applications, including biopharmaceutical development, neurodegenerative disease research, and studies on protein folding and stability. Its red emission spectrum (maximum at ~600 nm) minimizes interference from autofluorescence often encountered in biological samples.
Mechanism of Action:
The ProteoStat® dye functions as a molecular rotor. In a low-viscosity environment, such as in solution, the dye's molecules undergo rapid intramolecular rotation, which quenches their fluorescence. When the dye binds to the hydrophobic pockets within protein aggregates, this rotation is restricted. This restriction of intramolecular motion leads to a dramatic increase in fluorescence emission.
Applications:
-
Quantification of protein aggregation in solution: Useful for formulation and stability studies of therapeutic proteins.
-
Detection of intracellular protein aggregates: Enables the study of aggresomes and inclusion bodies in cell-based models of diseases such as Alzheimer's and Parkinson's disease.
-
High-throughput screening: The simple, mix-and-read format is suitable for screening compounds that may inhibit or promote protein aggregation.
-
Flow Cytometry: Can be used to identify and quantify cell populations with protein aggregates.
Quantitative Data Summary
The following tables summarize key quantitative parameters for the use of ProteoStat® dye in protein aggregation assays.
Table 1: Spectroscopic Properties of ProteoStat® Dye
| Parameter | Value | Reference |
| Excitation Maximum | ~500 nm | |
| Emission Maximum | ~600 nm |
Table 2: Performance Characteristics of ProteoStat® Assay
| Parameter | Value | Reference |
| Linear Dynamic Range | At least two orders of magnitude | |
| Sensitivity | Sub-micromolar range; detects as low as 0.1% aggregate | |
| Aggregate Size Range | 100 nm to 1 µm | |
| pH Range | 4 - 10 |
Table 3: Example of Fluorescence Enhancement
| Condition | Relative Fluorescence Increase | Reference |
| MG-132 treated Jurkat cells vs. control | ~3-fold increase |
Experimental Protocols
Protocol 1: In-Solution Detection of Protein Aggregation
This protocol is suitable for quantifying protein aggregates in purified protein samples or formulations.
Materials:
-
ProteoStat® Protein Aggregation Assay Kit (e.g., Enzo Life Sciences, ENZ-51023)
-
Protein sample (and corresponding monomeric control)
-
Assay buffer (compatible with the protein of interest)
-
Black, clear-bottom 96-well microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation: Prepare the ProteoStat® dye solution according to the manufacturer's instructions. This typically involves diluting a stock solution in an appropriate assay buffer.
-
Sample Preparation: Prepare serial dilutions of your protein sample suspected of containing aggregates. Include a sample of the monomeric protein as a negative control. A typical protein concentration range to test is 0.1 to 100 µg/mL.
-
Assay Setup:
-
Pipette 50 µL of each protein sample dilution and control into the wells of the 96-well plate.
-
Add 50 µL of the prepared ProteoStat® dye solution to each well.
-
Mix gently by pipetting or on a plate shaker for 30 seconds.
-
-
Incubation: Incubate the plate at room temperature for 15-30 minutes, protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation set to ~500 nm and emission set to ~600 nm.
Protocol 2: Detection of Intracellular Protein Aggregates in Cultured Cells
This protocol is designed for the detection and visualization of protein aggregates within fixed and permeabilized cells.
Materials:
-
Cultured cells grown on coverslips or in microplates
-
Inducing agent for protein aggregation (e.g., MG-132 for proteasome inhibition)
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS for fixation
-
0.1% Triton X-100 in PBS for permeabilization
-
ProteoStat® dye solution (prepared as per manufacturer's instructions)
-
Nuclear counterstain (e.g., Hoechst 33342), optional
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment:
-
Seed cells on coverslips or in an appropriate imaging plate and culture until they reach the desired confluency.
-
Treat the cells with an agent known to induce protein aggregation (e.g., 5 µM MG-132 for 16 hours). Include an untreated control.
-
-
Fixation and Permeabilization:
-
Wash the cells twice with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Staining:
-
Incubate the cells with the prepared ProteoStat® dye solution for 30 minutes at room temperature, protected from light.
-
(Optional) If a nuclear counterstain is desired, incubate with Hoechst 33342 solution according to the manufacturer's protocol.
-
-
Washing and Mounting:
-
Wash the cells three times with PBS.
-
Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
-
Imaging: Visualize the cells using a fluorescence microscope. Use a Texas Red or similar filter set for the ProteoStat® dye and a DAPI filter set for the Hoechst stain. Aggregates will appear as bright red fluorescent puncta.
Visualizations
References
Acid Red 131 as a Counterstain in Histology and Cytology: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acid Red 131, an azo dye, is predominantly utilized in the textile and leather industries.[1][2] While its application in routine histological and cytological staining is not well-documented, its chemical properties as an acid dye suggest its potential as a counterstain for cytoplasmic elements. Acid dyes, in general, are used to stain basic tissue components such as cytoplasm, muscle, and collagen.[3] This document provides a theoretical framework and an adapted experimental protocol for the use of this compound as a red counterstain in a trichrome staining method, analogous to the well-established Masson's Trichrome technique.
The provided protocols are based on the principles of Masson's Trichrome and are intended as a starting point for researchers. Optimization of staining times, dye concentrations, and differentiation steps will be necessary to achieve desired results for specific tissue types and fixatives.
Principle of Trichrome Staining
Trichrome stains are selective staining methods that utilize three or more dyes to differentiate between various tissue components, most notably to distinguish collagen from muscle and cytoplasm.[3][4] The technique is based on the differential permeability of tissues to dyes of different molecular sizes and the selective removal of dyes by polyacids (e.g., phosphomolybdic acid, phosphotungstic acid).
In a typical Masson's Trichrome stain, the process involves:
-
Nuclear Staining: An iron hematoxylin is used to stain cell nuclei black or blue-black.
-
Cytoplasmic and Muscle Staining: A red acid dye (e.g., Biebrich Scarlet-Acid Fuchsin) stains the cytoplasm, muscle, and keratin.
-
Differentiation: A polyacid solution is applied to decolorize the collagen fibers selectively.
-
Collagen Staining: A larger molecular weight dye (e.g., Aniline Blue or Light Green) then stains the collagen.
This adapted protocol will explore the substitution of the traditional red dye with this compound.
Quantitative Data Summary
As specific quantitative data for this compound in histological applications is not available, the following tables summarize typical parameters for a standard Masson's Trichrome protocol. These values can serve as a baseline for the optimization of the adapted this compound protocol.
Table 1: Composition of Staining Solutions for Masson's Trichrome
| Solution | Component | Concentration/Volume | Reference |
| Weigert's Iron Hematoxylin (Working Solution) | Solution A: Hematoxylin in 95% Ethanol | 1% (w/v) | |
| Solution B: Ferric Chloride, Hydrochloric Acid in Distilled Water | 29% Ferric Chloride, 1% HCl | ||
| Biebrich Scarlet-Acid Fuchsin | Biebrich Scarlet (1% aqueous) | 90 ml | |
| Acid Fuchsin (1% aqueous) | 10 ml | ||
| Glacial Acetic Acid | 1 ml | ||
| Phosphomolybdic/Phosphotungstic Acid | Phosphomolybdic Acid | 5% (w/v) | |
| Phosphotungstic Acid | 5% (w/v) | ||
| Aniline Blue | Aniline Blue | 2.5 g | |
| Glacial Acetic Acid | 2 ml | ||
| Distilled Water | 100 ml |
Table 2: Typical Staining Times for Masson's Trichrome Protocol
| Staining Step | Reagent | Time | Reference |
| Mordanting (for formalin-fixed tissue) | Bouin's Solution | 1 hour at 56-60°C or overnight at room temperature | |
| Nuclear Staining | Weigert's Iron Hematoxylin | 10 minutes | |
| Cytoplasmic Staining | Biebrich Scarlet-Acid Fuchsin | 10-15 minutes | |
| Differentiation | Phosphomolybdic/Phosphotungstic Acid | 10-15 minutes | |
| Collagen Staining | Aniline Blue | 5-10 minutes | |
| Final Differentiation | 1% Acetic Acid | 2-5 minutes |
Experimental Protocols
Adapted Masson's Trichrome Protocol with this compound
This protocol is an adaptation of the standard Masson's Trichrome method and requires optimization.
Reagents:
-
Bouin's Solution (for post-fixation of formalin-fixed tissues)
-
Weigert's Iron Hematoxylin:
-
Solution A: 1 g hematoxylin in 100 ml 95% ethanol.
-
Solution B: 4 ml 29% aqueous ferric chloride, 1 ml concentrated HCl, 95 ml distilled water.
-
Working Solution: Mix equal parts of Solution A and B immediately before use.
-
-
This compound Solution (0.5% aqueous):
-
Dissolve 0.5 g of this compound in 100 ml of distilled water. Add 1 ml of glacial acetic acid. Note: This concentration is a starting point and may require adjustment.
-
-
Phosphomolybdic-Phosphotungstic Acid Solution:
-
Mix 25 ml of 5% aqueous phosphomolybdic acid with 25 ml of 5% aqueous phosphotungstic acid.
-
-
Aniline Blue Solution:
-
Dissolve 2.5 g of aniline blue in 100 ml of distilled water containing 2 ml of glacial acetic acid.
-
-
1% Acetic Acid Solution:
-
1 ml glacial acetic acid in 99 ml distilled water.
-
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 changes, 5 minutes each).
-
Transfer through graded alcohols (100%, 95%, 70%) for 3 minutes each.
-
Rinse in distilled water.
-
-
Mordanting (for formalin-fixed tissues):
-
Incubate slides in Bouin's solution at 56°C for 1 hour or overnight at room temperature.
-
Wash in running tap water until the yellow color disappears.
-
-
Nuclear Staining:
-
Stain in freshly prepared Weigert's iron hematoxylin for 10 minutes.
-
Wash in running tap water for 10 minutes.
-
Rinse in distilled water.
-
-
Cytoplasmic Staining with this compound:
-
Stain in 0.5% this compound solution for 10-15 minutes.
-
Rinse briefly in distilled water.
-
-
Differentiation:
-
Treat with phosphomolybdic-phosphotungstic acid solution for 10-15 minutes, or until collagen is decolorized.
-
-
Collagen Staining:
-
Without rinsing, transfer to aniline blue solution and stain for 5-10 minutes.
-
-
Final Differentiation and Dehydration:
-
Rinse briefly in distilled water.
-
Differentiate in 1% acetic acid solution for 2-5 minutes.
-
Dehydrate rapidly through 95% and absolute ethanol.
-
Clear in xylene (2 changes, 3 minutes each).
-
-
Mounting:
-
Mount with a resinous mounting medium.
-
Expected Results (Hypothesized):
-
Nuclei: Black
-
Cytoplasm, Muscle, Keratin: Red
-
Collagen: Blue
Visualizations
Experimental Workflow for Adapted Trichrome Staining
Caption: Workflow for the adapted trichrome staining protocol using this compound.
Logical Relationship of Trichrome Staining Components
Caption: Interaction of dyes and tissue components in the adapted trichrome method.
References
Application Notes and Protocols for Live-Cell Imaging with Acid Red 131
Disclaimer: The following application notes and protocols are provided as a guideline for researchers, scientists, and drug development professionals. Acid Red 131 is an industrial azo dye with limited documented use in live-cell imaging.[1][2][3][4] The information presented here is based on the general properties of acid dyes and standard live-cell imaging techniques. Optimization of the suggested protocols is crucial for successful application.
Introduction
This compound is a water-soluble, red-colored azo dye.[1] While primarily used in the textile and leather industries, its chemical structure suggests potential as a fluorescent probe in biological applications, particularly for staining acidic compartments within living cells. Its utility in visualizing dynamic cellular processes requires empirical validation.
Potential Applications:
-
Lysosomal Staining: As an acid dye, this compound may accumulate in acidic organelles such as lysosomes.
-
Dynamic Process Tracking: Could potentially be used to track lysosomal trafficking, fusion events, and changes in lysosomal morphology during cellular processes like autophagy or endocytosis.
-
High-Content Screening: If proven effective, its application could be extended to high-throughput screening assays for compounds that modulate lysosomal function.
Physicochemical and Spectral Properties
A summary of the known and predicted properties of this compound relevant to microscopy is provided below. Researchers should experimentally determine the spectral properties in their specific imaging buffer.
| Property | Value / Observation | Source |
| Chemical Formula | C₃₀H₂₁N₃NaO₉S₂ | |
| Appearance | Dark red to brownish powder | |
| Solubility | Water-soluble | |
| Excitation (Predicted) | ~540-560 nm | Inferred |
| Emission (Predicted) | ~580-620 nm | Inferred |
| Photostability | Unknown; requires experimental determination. | - |
| Cytotoxicity | Unknown for cell culture; some azo dyes can be toxic. |
Experimental Protocols
The following are generalized protocols for live-cell imaging using a fluorescent dye like this compound. Significant optimization of concentration, incubation time, and imaging parameters will be required.
Preparation of Reagents
Stock Solution (1 mM):
-
Weigh out a precise amount of this compound powder.
-
Dissolve in high-quality dimethyl sulfoxide (DMSO) to a final concentration of 1 mM.
-
Vortex thoroughly to ensure complete dissolution.
-
Store the stock solution in small aliquots at -20°C, protected from light.
Working Solution (1-10 µM):
-
On the day of the experiment, thaw an aliquot of the 1 mM stock solution.
-
Dilute the stock solution in pre-warmed (37°C) complete cell culture medium or a suitable imaging buffer (e.g., Hank's Balanced Salt Solution, HBSS) to the desired final concentration. A starting range of 1-10 µM is recommended for initial optimization.
Live-Cell Staining Protocol
This protocol is designed for cells cultured in glass-bottom dishes or multi-well plates suitable for microscopy.
-
Cell Seeding: Plate cells on a suitable imaging vessel and culture until they reach the desired confluency (typically 50-70%).
-
Aspirate Medium: Carefully remove the culture medium from the cells.
-
Wash (Optional): Gently wash the cells once with pre-warmed phosphate-buffered saline (PBS) or imaging buffer.
-
Staining: Add the pre-warmed this compound working solution to the cells, ensuring the cell monolayer is completely covered.
-
Incubation: Incubate the cells at 37°C in a humidified incubator with 5% CO₂ for 15-60 minutes. The optimal incubation time should be determined experimentally.
-
Wash: Remove the staining solution and wash the cells two to three times with pre-warmed imaging buffer to remove excess dye and reduce background fluorescence.
-
Imaging: Add fresh, pre-warmed imaging buffer to the cells. Proceed with live-cell imaging on a fluorescence microscope equipped with appropriate filter sets (e.g., TRITC/Rhodamine channel).
Cytotoxicity Assay Protocol (e.g., using MTT)
It is crucial to assess the potential toxicity of this compound on the cell line of interest.
-
Cell Seeding: Plate cells in a 96-well plate at a density that will not reach 100% confluency by the end of the assay.
-
Treatment: The following day, replace the medium with fresh medium containing a range of this compound concentrations (e.g., 0.1 µM to 100 µM). Include untreated and vehicle-only (DMSO) controls.
-
Incubation: Incubate for a period relevant to your planned imaging experiments (e.g., 2, 6, 12, or 24 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Add solubilization solution (e.g., DMSO or a dedicated reagent) to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control.
Visualizations
Experimental Workflow
Caption: General workflow for live-cell staining with this compound.
Hypothetical Signaling Pathway Investigation
If this compound is used to track lysosomes, it could be applied to study signaling pathways that involve lysosomal function, such as autophagy.
Caption: Hypothetical use of this compound in studying autophagy.
Data Presentation
Quantitative data from optimization experiments should be tabulated for clear comparison.
Table 1: Example of Concentration Optimization
| Concentration (µM) | Signal-to-Noise Ratio | Qualitative Brightness | Observed Cytotoxicity (24h) |
| 1 | 1.5 | Low | None |
| 5 | 4.2 | Moderate | None |
| 10 | 8.1 | High | Minimal |
| 25 | 8.5 | High | Moderate |
| 50 | 7.9 | High (with aggregates) | Severe |
Table 2: Example of Incubation Time Optimization (at 10 µM)
| Incubation Time (min) | Signal-to-Noise Ratio | Subcellular Localization |
| 5 | 2.1 | Diffuse cytoplasmic |
| 15 | 5.8 | Punctate, some diffuse |
| 30 | 8.1 | Clear punctate staining |
| 60 | 8.3 | Punctate, higher background |
| 120 | 7.5 | Punctate, high background |
Troubleshooting
-
High Background: Decrease dye concentration or incubation time. Increase the number and duration of wash steps.
-
No/Weak Signal: Increase dye concentration or incubation time. Check filter sets and microscope settings. Confirm the spectral properties of the dye.
-
Cell Death: Perform a cytotoxicity assay to determine the optimal non-toxic concentration range. Reduce incubation time and imaging frequency/intensity.
-
Dye Aggregation: Ensure the stock solution is fully dissolved. Filter the working solution before use. Decrease the final concentration.
By following these guidelines and performing rigorous optimization, researchers can explore the potential of this compound for live-cell imaging of dynamic processes.
References
Application Notes and Protocols for Staining Protein Gels with Acid Red 131
For Researchers, Scientists, and Drug Development Professionals
Introduction
Visualizing proteins separated by electrophoresis is a fundamental technique in proteomics and related fields. While Coomassie Brilliant Blue and silver staining are well-established methods, the exploration of alternative dyes can offer advantages in specific applications. Acid Red 131, a monoazo acid dye, presents a potential alternative for staining proteins in polyacrylamide gels. This document provides a detailed, albeit hypothetical, protocol for the use of this compound in protein gel staining, based on the general principles of acid dye-protein interactions. The staining mechanism of acid dyes like this compound is believed to be primarily driven by electrostatic interactions between the negatively charged sulfonic acid groups of the dye and the positively charged basic amino acid residues in the proteins.[1]
Comparative Performance of Protein Stains
| Feature | Coomassie Brilliant Blue | Silver Staining | Fluorescent Dyes | This compound (Hypothetical) |
| Sensitivity | ~25-100 ng | ~0.25-1 ng[2] | ~0.25-1 ng[2] | Estimated 50-200 ng |
| Linear Dynamic Range | Good | Narrow | Wide[3] | Moderate |
| Protocol Time | ~1-2 hours | ~1.5-3 hours | ~1.5-4 hours | Estimated ~1.5-2.5 hours |
| Cost | Low | Moderate | High | Low to Moderate |
| Mass Spectrometry Compatibility | Yes[2] | Method-dependent | Yes | Likely, with thorough destaining |
| Reversibility | Yes | No | Yes | Likely Reversible |
| Ease of Use | Simple | Complex | Simple | Simple |
Experimental Protocols
The following protocols are based on standard procedures for staining protein gels with acid dyes and should be optimized for specific experimental conditions.
Materials
-
This compound (C.I. 12234-99-0)
-
Methanol
-
Glacial Acetic Acid
-
Deionized Water
-
Polyacrylamide gel with separated proteins
-
Staining trays
-
Orbital shaker
Solution Preparation
-
Fixing Solution: 50% Methanol, 10% Acetic Acid in deionized water.
-
Staining Solution (0.1% this compound): Dissolve 0.1 g of this compound in 100 mL of a solution containing 40% Methanol and 10% Acetic Acid.
-
Destaining Solution: 10% Methanol, 7% Acetic Acid in deionized water.
Staining Protocol
-
Fixation: After electrophoresis, place the gel in a staining tray and add enough Fixing Solution to completely submerge the gel. Incubate for 30-60 minutes on an orbital shaker at room temperature. This step fixes the proteins in the gel matrix and removes interfering substances.
-
Staining: Discard the Fixing Solution and add the 0.1% this compound Staining Solution. Ensure the gel is fully submerged. Incubate for 30-60 minutes on an orbital shaker at room temperature.
-
Destaining: Discard the Staining Solution. Add Destaining Solution and incubate on an orbital shaker. Change the Destaining Solution every 30 minutes until the protein bands are clearly visible against a clear background.
-
Washing and Storage: After destaining, wash the gel with deionized water for 10-15 minutes. The gel can then be imaged or stored in deionized water at 4°C.
Visualizations
Proposed Mechanism of this compound Staining
The interaction between an acid dye like this compound and a protein is primarily electrostatic. The negatively charged sulfonic acid groups on the dye molecule bind to the positively charged amino groups of basic amino acid residues (like lysine and arginine) on the protein.
Caption: Proposed electrostatic interaction between this compound and basic amino acids on a protein.
Experimental Workflow for this compound Protein Gel Staining
The following diagram outlines the key steps in the proposed protocol for staining protein gels with this compound.
Caption: Step-by-step workflow for the this compound protein gel staining protocol.
References
Application Notes: Multicolor Fluorescence Imaging Using Acid Red 131 with Other Dyes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acid Red 131 is a red, water-soluble monoazo dye traditionally utilized in the textile and paint industries.[1] Its chemical structure, C30H21N3Na2O9S2, has been elucidated, and it is commercially available from various suppliers.[2][3] While classified as a fluorescent dye by some vendors, detailed characterization of its photophysical properties in the context of biological imaging is not extensively documented in scientific literature.[4] This document aims to provide a framework for evaluating this compound's potential in multicolor fluorescence imaging and offers generalized protocols that must be adapted and optimized based on empirical characterization.
Physicochemical Properties and Data Presentation
Table 1: Spectrally Diverse Fluorescent Dyes for Potential Multicolor Imaging
| Dye Family | Example Dye | Excitation Max (nm) | Emission Max (nm) | Primary Color Channel |
| Cyanine | Cy5 | ~646 | ~664 | Far-Red |
| Alexa Fluor | Alexa Fluor 488 | ~494 | ~519 | Green |
| Rhodamine | Rhodamine 6G | ~528 | ~551 | Orange |
| Coumarin | Coumarin 6 | ~460 | ~505 | Green |
| BODIPY | BODIPY FL | ~502 | ~510 | Green |
| ATTO | ATTO 565 | ~561 | ~585 | Orange-Red |
Note: The spectral properties of dyes can vary with the local environment (e.g., solvent, pH, conjugation to a biomolecule).
Experimental Protocols
The following are generalized protocols for utilizing a novel fluorescent dye in cellular imaging. These protocols are intended as a starting point and will require significant optimization for this compound.
Protocol 1: Characterization of this compound Spectral Properties
Objective: To determine the excitation and emission maxima of this compound in a relevant buffer system.
Materials:
-
This compound
-
Phosphate-buffered saline (PBS), pH 7.4
-
Spectrofluorometer
-
Quartz cuvettes
Procedure:
-
Prepare a dilute stock solution of this compound in PBS.
-
Excitation Spectrum: a. Set the emission wavelength to an estimated value (e.g., 600 nm for a red dye) and scan a range of excitation wavelengths (e.g., 400-590 nm). b. The peak of the resulting spectrum is the excitation maximum.
-
Emission Spectrum: a. Set the excitation wavelength to the determined maximum. b. Scan a range of emission wavelengths (e.g., 550-750 nm). c. The peak of this spectrum is the emission maximum.
Protocol 2: Staining of Fixed Cells with this compound
Objective: To assess the staining pattern and utility of this compound in fixed biological specimens.
Materials:
-
Cells cultured on glass coverslips
-
4% Paraformaldehyde (PFA) in PBS
-
This compound working solution (concentration to be optimized, e.g., 1-10 µM in PBS)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Fix cells with 4% PFA for 15 minutes at room temperature.
-
Wash cells three times with PBS.
-
Incubate cells with the this compound working solution for 20-30 minutes at room temperature, protected from light.
-
Wash cells three times with PBS to remove unbound dye.
-
Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Image the stained cells using a fluorescence microscope with filter sets determined from the spectral characterization.
Mandatory Visualizations
Experimental Workflow for Spectral Characterization
Caption: Workflow for Dye Spectral Characterization.
Logical Relationship for Multicolor Imaging Partner Selection
Caption: Fluorophore Partner Selection Logic.
Conclusion and Future Directions
The application of this compound in multicolor fluorescence imaging is currently speculative due to the lack of comprehensive photophysical data. The protocols and information provided herein serve as a guide for researchers to conduct the necessary initial characterization. Future work should focus on determining the excitation and emission spectra, quantum yield, extinction coefficient, and photostability of this compound. Once these properties are established, appropriate partner dyes for multicolor imaging can be selected, and specific protocols for live and fixed cell imaging can be developed and validated. This foundational research is essential to unlock the potential of this compound as a novel fluorescent probe in biological sciences.
References
Quantitative Analysis of Fluorescence Intensity with Acid Red 131: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acid Red 131, a monoazo dye, is traditionally utilized in the textile and leather industries for its vibrant red hue and stability.[1][2] Emerging interest in the fluorescent properties of small molecules has led to the exploration of such dyes in biological imaging. While detailed characterization of this compound as a fluorescent probe in microscopy is not extensively documented, its chemical structure suggests potential for fluorescence-based quantitative analysis in cellular and molecular biology. Azo dyes, in general, are known to exhibit fluorescence and have been employed in various biological staining applications.[3]
This document provides detailed application notes and protocols for the quantitative analysis of fluorescence intensity using this compound. The protocols are based on established methodologies for similar fluorescent dyes and are intended as a starting point for researchers to develop and optimize their specific applications.
Physicochemical Properties and Estimated Spectral Characteristics
| Property | Value / Description | Reference/Note |
| Chemical Name | C.I. This compound | [2] |
| CAS Number | 12234-99-0 | [2] |
| Molecular Structure | Single azo class | |
| Appearance | Red powder | |
| Solubility | Water soluble | |
| Estimated Excitation Max (λex) | 520 - 560 nm | Based on UV-Vis absorbance of similar azo dyes. |
| Estimated Emission Max (λem) | 570 - 620 nm | Estimated based on Stokes shift for similar red dyes. |
Note: The provided spectral data are estimations. It is highly recommended that users perform spectral analysis of this compound in the intended experimental buffer to determine the optimal excitation and emission wavelengths.
Application Notes
This compound's anionic nature suggests it may interact with positively charged cellular components. Its potential applications in a research and drug development context include:
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General Cellular Staining: As a fluorescent dye, this compound can be used for general morphological visualization of cells and tissues.
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Quantification of Cellular Content: The fluorescence intensity of the dye may correlate with the concentration of its binding partners, allowing for quantitative comparisons between different cell populations or treatment conditions.
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High-Throughput Screening: In a plate-based format, the fluorescence of this compound could be used as a readout in high-throughput screening assays to assess cellular changes in response to drug candidates.
Experimental Protocols
The following protocols provide a framework for using this compound in fluorescence microscopy and for the subsequent quantitative analysis of the acquired images.
Protocol 1: Preparation of this compound Stock and Working Solutions
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Stock Solution (1 mg/mL):
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Weigh out 1 mg of this compound powder.
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Dissolve in 1 mL of high-purity dimethyl sulfoxide (DMSO) or water.
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Vortex thoroughly to ensure complete dissolution.
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Store the stock solution at -20°C, protected from light.
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-
Working Solution (1-10 µg/mL):
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Immediately before use, dilute the stock solution in a suitable buffer (e.g., Phosphate-Buffered Saline - PBS) to the desired final concentration.
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The optimal concentration should be determined empirically for each cell type and application.
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Protocol 2: Staining of Fixed Cells for Fluorescence Microscopy
This protocol is a starting point for staining adherent cells grown on coverslips.
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Cell Culture:
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Plate cells on sterile glass coverslips in a multi-well plate and culture until they reach the desired confluency.
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-
Fixation:
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Aspirate the culture medium.
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Wash the cells once with PBS.
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Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.
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Wash the cells three times with PBS for 5 minutes each.
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Permeabilization (Optional):
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For staining intracellular structures, incubate the fixed cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.
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Wash the cells three times with PBS for 5 minutes each.
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Staining:
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Add the this compound working solution to the fixed (and permeabilized) cells.
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Incubate for 20-30 minutes at room temperature, protected from light.
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Washing:
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Wash the cells three times with PBS for 5 minutes each to remove unbound dye.
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Mounting and Imaging:
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Mount the coverslips onto microscope slides using an appropriate mounting medium.
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Image the stained cells using a fluorescence microscope equipped with a suitable filter set (e.g., Excitation: 540/20 nm, Emission: 590/50 nm).
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Protocol 3: Quantitative Analysis of Fluorescence Intensity using ImageJ/Fiji
This protocol outlines the steps for quantifying the mean fluorescence intensity of stained cells from microscopy images.
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Image Acquisition:
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Acquire images using consistent settings (e.g., exposure time, gain, laser power) for all samples to be compared.
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Save images in a lossless format (e.g., TIFF).
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ImageJ/Fiji Analysis:
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Open the image in ImageJ or Fiji.
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If the image is in color, split the channels (Image > Color > Split Channels ). Select the channel corresponding to this compound fluorescence.
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Use the freehand, oval, or polygon selection tool to draw a Region of Interest (ROI) around a cell.
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Add the ROI to the ROI Manager (Analyze > Tools > ROI Manager... > Add ).
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Repeat for all cells to be measured in the image.
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In the ROI Manager, click Measure . This will provide a table of measurements for each ROI.
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To measure background fluorescence, draw an ROI in an area of the image with no cells and measure its mean intensity.
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Data Calculation and Presentation:
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The "Mean" column in the results table represents the mean gray value (fluorescence intensity) for each cell.
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Correct for background fluorescence using the formula: Corrected Cell Fluorescence = Mean Intensity of Cell - Mean Intensity of Background
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Summarize the quantitative data in a table for easy comparison.
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Data Presentation
Quantitative data should be presented in a clear and organized manner to facilitate comparison between experimental groups.
Table 1: Hypothetical Quantitative Fluorescence Intensity Data
| Sample Group | Cell Number | Mean Fluorescence Intensity (Arbitrary Units) | Corrected Mean Fluorescence Intensity (Arbitrary Units) |
| Control | 1 | 150.2 | 130.1 |
| 2 | 145.8 | 125.7 | |
| 3 | 155.1 | 135.0 | |
| Treatment A | 1 | 250.7 | 230.6 |
| 2 | 265.4 | 245.3 | |
| 3 | 248.9 | 228.8 | |
| Treatment B | 1 | 160.3 | 140.2 |
| 2 | 158.9 | 138.8 | |
| 3 | 165.2 | 145.1 |
Background fluorescence measured at 20.1 Arbitrary Units.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Weak or No Signal | - Suboptimal excitation/emission filters.- Dye concentration too low.- Insufficient incubation time. | - Perform spectral analysis to determine optimal filter sets.- Titrate dye concentration.- Optimize incubation time. |
| High Background | - Dye concentration too high.- Inadequate washing. | - Reduce dye concentration.- Increase the number and duration of wash steps. |
| Photobleaching | - Excessive exposure to excitation light. | - Reduce exposure time and/or laser power.- Use an anti-fade mounting medium. |
Conclusion
References
Application Notes and Protocols for Labeling with Acid Red 131 Dye
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acid Red 131 is a water-soluble, anionic azo dye.[1] In chemical and biological applications, its utility is primarily derived from its ability to bind to cationic (basic) molecules through electrostatic interactions.[2] The negatively charged sulfonate groups on the dye molecule form strong ionic bonds with positively charged groups on proteins, such as amino groups.[2][3] This property makes this compound a candidate for a variety of staining techniques in histology and proteomics, particularly for visualizing and quantifying protein-rich structures.
These application notes provide detailed protocols for two key research applications of this compound: the histological staining of collagen in tissue sections and the total protein staining in polyacrylamide gels. While specific protocols for this compound are not widely published for these applications, the following are adapted from established methods using functionally similar anionic dyes. Optimization will be required for specific experimental conditions.
Application 1: Histological Staining of Collagen Fibers
Principle
Similar to other anionic dyes like Picrosirius Red, this compound can be used to stain collagen fibers in fixed tissue sections.[1] The elongated dye molecules align with the long axis of collagen fibers, binding to the basic amino acid residues. This binding allows for the visualization of collagen under bright-field microscopy. This technique is crucial in drug development and disease research for assessing fibrosis, tissue remodeling, and the effects of therapeutic agents on the extracellular matrix.
Experimental Protocol
This protocol is adapted for formalin-fixed, paraffin-embedded (FFPE) tissue sections.
Reagent Preparation:
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This compound Staining Solution (1% w/v): Dissolve 1 g of this compound powder in 100 mL of saturated aqueous picric acid.
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Acidified Water: Add 5 mL of glacial acetic acid to 1 liter of distilled water.
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Weigert's Iron Hematoxylin: Prepare according to standard histological procedures for nuclear counterstaining.
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1% Acetic Acid Solution: Mix 1 mL of glacial acetic acid with 99 mL of distilled water.
Staining Procedure:
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Deparaffinization and Rehydration:
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Immerse slides in xylene (2 changes, 5 minutes each).
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Transfer through descending grades of ethanol (100%, 95%, 70%; 3 minutes each).
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Rinse in distilled water.
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Nuclear Counterstain (Optional):
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Stain nuclei with Weigert's hematoxylin for 5-10 minutes.
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Rinse in running tap water for 5-10 minutes.
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Differentiate briefly in 1% acid alcohol if necessary, then "blue" the nuclei in running tap water.
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Collagen Staining:
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Immerse slides in the this compound Staining Solution for 60 minutes at room temperature. An extended incubation time allows for the equilibrium of dye binding.
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Washing and Differentiation:
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Rinse slides in two changes of acidified water to remove excess stain.
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Briefly dip in 1% acetic acid solution to further differentiate.
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Dehydration and Mounting:
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Dehydrate through ascending grades of ethanol (70%, 95%, 100%; 3 minutes each).
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Clear in xylene (2 changes, 5 minutes each).
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Mount with a permanent mounting medium.
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Expected Results:
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Collagen Fibers: Red
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Muscle and Cytoplasm: Yellow (from picric acid)
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Nuclei: Black/Blue (if counterstained)
Quantitative Data Analysis: Digital Image Analysis
The amount of collagen in stained sections can be quantified using digital image analysis with software like ImageJ/Fiji.
Procedure:
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Image Acquisition: Capture images of stained sections using a bright-field microscope with consistent magnification, illumination, and camera settings.
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Image Processing (ImageJ/Fiji):
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Open the captured image.
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Convert the image to an 8-bit or 16-bit format.
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Use a color deconvolution plugin to separate the red (collagen) channel from the other colors.
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Apply a color threshold to the red channel to create a binary image where only the collagen is selected.
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Measure the area of the thresholded region (Collagen Area).
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Quantification:
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Measure the total tissue area in the image.
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Calculate the percentage of collagen as: (Collagen Area / Total Tissue Area) * 100.
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Quantitative Data Summary Table
| Sample ID | Treatment Group | Total Tissue Area (µm²) | Collagen Area (µm²) | % Collagen Area |
| Sample 1 | Control | Value | Value | Value |
| Sample 2 | Control | Value | Value | Value |
| Sample 3 | Drug A | Value | Value | Value |
| Sample 4 | Drug A | Value | Value | Value |
Visualization of Histological Staining Workflow
Caption: Workflow for histological staining of collagen with this compound.
Application 2: Total Protein Staining in Polyacrylamide Gels
Principle
This compound, as an anionic dye, can be used for the visualization of proteins separated by polyacrylamide gel electrophoresis (PAGE). Similar to the widely used Coomassie Brilliant Blue, this compound binds non-covalently to proteins, primarily through interactions with protonated basic amino acids. This allows for a straightforward and quantifiable assessment of protein profiles, making it useful for monitoring protein expression, purity, and integrity in various stages of drug development and research.
Experimental Protocol
This protocol is adapted from standard Coomassie blue staining procedures.
Reagent Preparation:
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Fixing Solution: 40% (v/v) Methanol, 10% (v/v) Acetic Acid in distilled water.
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This compound Staining Solution (0.1% w/v): Dissolve 0.1 g of this compound in 40% (v/v) Methanol, 10% (v/v) Acetic Acid. Filter the solution through Whatman #1 paper.
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Destaining Solution: 10% (v/v) Methanol, 7% (v/v) Acetic Acid in distilled water.
Staining Procedure:
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Fixation: After electrophoresis, place the gel in a clean container and add enough Fixing Solution to fully submerge it. Incubate for 30-60 minutes on a gentle shaker. This step fixes the proteins within the gel matrix and removes interfering substances like SDS.
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Staining: Discard the Fixing Solution and add the this compound Staining Solution. Incubate for at least 1 hour on a gentle shaker. For low abundance proteins, staining can be extended overnight.
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Destaining: Discard the staining solution. Add Destaining Solution and incubate on a gentle shaker. Change the destaining solution every 30 minutes until the protein bands are clearly visible against a faint background.
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Imaging and Storage: The gel can be imaged using a standard gel documentation system. For long-term storage, the gel can be kept in distilled water at 4°C.
Quantitative Data Analysis: Densitometry
Protein bands can be quantified by measuring their optical density.
Procedure:
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Image Acquisition: Scan the stained gel using a calibrated densitometer or a gel imaging system. Ensure the image is not saturated.
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Image Analysis (ImageJ/Fiji or similar software):
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Open the gel image.
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Use the software's tools to draw a lane profile and identify individual bands.
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For each band, measure the integrated density, which represents the total band intensity.
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Subtract the local background intensity to get the final band intensity.
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Quantification:
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The intensity of each band is proportional to the amount of protein.
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For relative quantification, express the intensity of a target protein band as a percentage of a loading control or the total protein in that lane.
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For absolute quantification, a standard curve of a known protein must be run on the same gel.
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Quantitative Data Summary Table
| Lane | Sample Description | Protein Band of Interest | Background-Corrected Intensity (Arbitrary Units) | Relative Amount (%) |
| 1 | Protein Standard 10 µg | BSA | Value | N/A |
| 2 | Protein Standard 5 µg | BSA | Value | N/A |
| 3 | Control Lysate | Target Protein | Value | Value |
| 4 | Treated Lysate | Target Protein | Value | Value |
| 5 | Control Lysate | Loading Control | Value | 100 |
| 6 | Treated Lysate | Loading Control | Value | Value |
Visualization of Protein Gel Staining Workflow
Caption: Workflow for total protein staining in PAGE gels with this compound.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Acid Red 131 for Cellular Staining
Disclaimer: Currently, there is limited specific information available in scientific literature regarding the use of Acid Red 131 for cell staining. The following protocols, troubleshooting guides, and FAQs are based on the general principles of acid dyes and established methodologies for similar stains, such as Neutral Red and Sirius Red. This guide is intended to provide a starting point for researchers to develop and optimize their own protocols for this compound.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for this compound in cell staining?
A1: this compound is an anionic dye. In an acidic solution, it carries a net negative charge. The staining mechanism relies on the electrostatic interaction between the negatively charged dye molecules and positively charged components within the cell, primarily proteins in the cytoplasm and mitochondria.[1][2] The pH of the staining solution is critical, as it affects the charge of both the dye and the cellular proteins, thereby influencing staining intensity.[3]
Q2: Can this compound be used for staining living cells?
A2: While some acid dyes can be used for vital staining, the suitability of this compound for live-cell imaging has not been extensively documented. It is crucial to perform cytotoxicity assays to determine the appropriate concentration and incubation time that does not affect cell viability. As a starting point, protocols for vital stains like Neutral Red could be adapted.[4]
Q3: What type of cellular structures can I expect to be stained with this compound?
A3: As an acid dye, this compound is expected to stain acidophilic structures, which are basic components within the cell that carry a positive charge. These typically include the cytoplasm, mitochondria, and collagen fibers in the extracellular matrix. It is not expected to stain the nucleus, which is basophilic due to the high content of negatively charged nucleic acids.
Q4: How does the pH of the staining solution affect the results?
A4: The pH of the staining solution is a critical parameter. A lower pH (more acidic) will increase the number of positively charged groups on cellular proteins, leading to a stronger attraction for the negatively charged this compound and more intense staining. Conversely, a higher pH may result in weaker staining. Optimization of the pH is a key step in developing a robust protocol.
Experimental Protocols
General Protocol for Staining Fixed Cells with this compound
This protocol is a suggested starting point and should be optimized for your specific cell type and experimental conditions.
Reagents:
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This compound stock solution (e.g., 1% w/v in distilled water)
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Fixative solution (e.g., 4% paraformaldehyde in PBS)
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Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS) (Optional)
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Wash buffer (e.g., Phosphate Buffered Saline - PBS)
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Differentiating solution (e.g., dilute acetic acid solution, 0.5-1%)
Procedure:
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Cell Preparation: Culture cells on coverslips or in culture plates to the desired confluency.
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Fixation: Aspirate the culture medium and wash the cells once with PBS. Fix the cells with 4% paraformaldehyde for 15-20 minutes at room temperature.
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Washing: Wash the cells three times with PBS for 5 minutes each.
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Permeabilization (Optional): If staining intracellular structures is desired, permeabilize the cells with 0.1% Triton X-100 in PBS for 10-15 minutes. Wash three times with PBS.
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Staining: Prepare a working solution of this compound by diluting the stock solution in an appropriate buffer (e.g., dilute acetic acid). The optimal concentration needs to be determined empirically (see table below for suggestions). Incubate the cells with the staining solution for 10-60 minutes.
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Rinsing: Briefly rinse the cells with a differentiating solution (e.g., 0.5% acetic acid) to remove excess stain.
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Dehydration: Dehydrate the cells through a graded series of ethanol (e.g., 70%, 95%, 100%) for 2-5 minutes each.
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Clearing and Mounting: Clear the coverslips in xylene and mount them on microscope slides using a resinous mounting medium.
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Visualization: Observe the stained cells under a bright-field microscope.
Hypothetical Data for Optimizing this compound Concentration
The following table presents illustrative data for optimizing the staining protocol. Researchers should perform similar titration experiments to determine the optimal parameters for their specific application.
| Parameter | Condition 1 | Condition 2 | Condition 3 | Condition 4 |
| This compound Concentration | 0.01% | 0.1% | 0.5% | 1.0% |
| Incubation Time | 30 min | 30 min | 30 min | 30 min |
| Staining Intensity | Weak | Moderate | Strong | Strong with High Background |
| Cell Morphology | Normal | Normal | Normal | Some cell shrinkage |
| Recommendation | Increase concentration | Optimal | Decrease concentration or time | Too high |
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Weak or No Staining | Inappropriate pH: The staining solution may not be acidic enough. | Lower the pH of the staining solution by adding a small amount of acetic acid. |
| Low Dye Concentration: The concentration of this compound is too low. | Increase the concentration of the this compound working solution. | |
| Insufficient Incubation Time: The staining duration is too short. | Increase the incubation time with the staining solution. | |
| Over-differentiation: Excessive washing with the differentiating solution. | Reduce the time or the concentration of the acetic acid wash. | |
| High Background Staining | High Dye Concentration: The concentration of this compound is too high. | Decrease the concentration of the this compound working solution. |
| Inadequate Washing: Insufficient removal of excess dye. | Increase the number or duration of washes after staining. | |
| Drying of the Specimen: Allowing the cells to dry out during the procedure. | Keep the specimen moist at all stages of the staining process. | |
| Uneven Staining | Incomplete Fixation: Fixative did not penetrate all cells evenly. | Ensure complete immersion in the fixative and consider increasing fixation time. |
| Non-uniform Cell Density: Cells are clumped or unevenly distributed. | Ensure a single-cell suspension and even seeding of cells. | |
| Reagent Contamination: Precipitates in the staining solution. | Filter the staining solution before use. | |
| Evidence of Cytotoxicity (for live-cell staining) | Dye Concentration is Too High: this compound may be toxic at higher concentrations. | Perform a dose-response curve to determine the maximum non-toxic concentration. |
| Prolonged Incubation: Extended exposure to the dye is harming the cells. | Reduce the incubation time to the minimum required for adequate staining. |
Visualizations
References
Photobleaching and phototoxicity of Acid Red 131 in microscopy.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Acid Red 131 in microscopy applications. The information addresses common challenges related to photobleaching and phototoxicity.
Disclaimer: Specific photophysical and phototoxicity data for this compound in microscopy applications is not widely available. The quantitative data and protocols provided herein are illustrative and based on the general principles of fluorescent dyes. Researchers should always perform their own characterization and optimization for their specific experimental setup.
Troubleshooting Guides
This section provides solutions to common problems encountered during imaging experiments with this compound.
Issue 1: Rapid Loss of Fluorescent Signal
Q: My fluorescent signal from this compound is fading very quickly during image acquisition. What is happening and what can I do?
A: This rapid signal loss is likely due to photobleaching, the irreversible photochemical destruction of the fluorophore upon exposure to excitation light.[1][2] The rate of photobleaching is influenced by the intensity of the excitation light and the duration of exposure.[1]
Troubleshooting Steps:
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Reduce Excitation Light Intensity:
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Minimize Exposure Time:
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Use the shortest camera exposure time that still allows for clear image acquisition.
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For time-lapse experiments, increase the interval between image captures to reduce cumulative light exposure.
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Optimize Microscope Hardware:
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Use a high-sensitivity detector (e.g., sCMOS or EMCCD camera) that requires less excitation light.
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Ensure your filter sets are optimized for the spectral properties of this compound to maximize signal detection and minimize unnecessary light exposure.
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Use Antifade Reagents:
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Incorporate an antifade mounting medium into your sample preparation for fixed-cell imaging. These reagents scavenge reactive oxygen species that contribute to photobleaching.
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A logical workflow for troubleshooting photobleaching is presented below.
Caption: Troubleshooting workflow for photobleaching.
Issue 2: Signs of Cellular Stress or Death in Live-Cell Imaging
Q: During my time-lapse imaging of cells stained with this compound, I'm observing morphological changes like membrane blebbing, cell shrinkage, or detachment. What could be the cause?
A: These are signs of phototoxicity, which is cell damage or death caused by the interaction of light with the fluorescent dye. During fluorescence excitation, fluorophores can generate reactive oxygen species (ROS) that damage cellular components.
Troubleshooting Steps:
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Implement All Photobleaching Reduction Strategies: Phototoxicity and photobleaching are closely linked, as both are exacerbated by high light exposure. All the steps mentioned for reducing photobleaching will also help minimize phototoxicity.
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Use Longer Wavelength Excitation: If possible with your experimental design, choose fluorophores that excite at longer wavelengths (red or far-red) as this light is generally less energetic and less damaging to cells than shorter wavelength light (e.g., blue or UV).
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Modify the Imaging Medium:
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Supplement your imaging medium with antioxidants like ascorbic acid to help neutralize ROS.
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Avoid culture media containing components like riboflavin and tryptophan, which can contribute to light-induced ROS production.
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Perform Control Experiments: Image unstained cells under the same illumination conditions to distinguish between phototoxicity and other potential sources of cell stress.
A generalized signaling pathway for phototoxicity-induced cell stress is depicted below.
Caption: Generalized pathway of phototoxicity.
Frequently Asked Questions (FAQs)
Q1: What is photobleaching? A1: Photobleaching is the irreversible photochemical destruction of a fluorophore, resulting in the loss of its ability to fluoresce. This occurs when the molecule is in an excited state and undergoes chemical reactions, often involving molecular oxygen.
Q2: What is phototoxicity? A2: Phototoxicity is the damage or death of cells and tissues caused by light exposure, often in the presence of a photosensitizing agent like a fluorescent dye. The process typically involves the generation of reactive oxygen species (ROS) that can damage cellular structures.
Q3: Are photobleaching and phototoxicity related? A3: Yes, they are closely related. The conditions that lead to photobleaching (high-intensity light, prolonged exposure) also promote the generation of ROS, which causes phototoxicity. However, phototoxicity can occur even before significant photobleaching is observed.
Q4: How can I choose a more photostable dye? A4: When selecting a fluorescent dye, look for a high quantum yield and a high photostability. Dye manufacturers often provide photostability data. Dyes from series like Alexa Fluor or DyLight are generally known for their improved photostability compared to older dyes like FITC.
Q5: What are antifade reagents and how do they work? A5: Antifade reagents are components of mounting media that are designed to reduce the rate of photobleaching. They work by scavenging for reactive oxygen species, thereby protecting the fluorophore from photochemical damage.
Quantitative Data
The following tables provide illustrative data for the photobleaching of this compound and markers for assessing phototoxicity.
Table 1: Illustrative Photobleaching Rates of this compound
| Excitation Intensity (W/cm²) | Exposure Time per Frame (ms) | Time to 50% Signal Loss (s) |
| 10 | 100 | 120 |
| 10 | 500 | 24 |
| 50 | 100 | 25 |
| 50 | 500 | 5 |
This data is hypothetical and for illustrative purposes only.
Table 2: Common Indicators and Assays for Phototoxicity
| Indicator | Description | Assay Example |
| Morphological Changes | Membrane blebbing, cell rounding, vacuole formation, mitochondrial swelling. | Brightfield or DIC time-lapse imaging. |
| Cell Proliferation | Reduction in the rate of cell division following light exposure. | Cell counting over time post-illumination. |
| Cell Viability | Loss of membrane integrity or metabolic activity. | Propidium Iodide or Trypan Blue staining; MTT assay. |
| Apoptosis | Programmed cell death cascade activation. | Annexin V or Caspase-3/7 activity assays. |
| DNA Damage | Formation of DNA lesions due to ROS. | γH2AX staining. |
Experimental Protocols
Protocol 1: Quantifying Photobleaching Rate
This protocol describes a method to measure the rate of photobleaching for this compound in your sample.
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Sample Preparation: Prepare your cells stained with this compound according to your standard protocol. For fixed cells, use a mounting medium without an antifade reagent for this measurement.
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Microscope Setup:
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Choose a region of interest (ROI) with clear and uniform staining.
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Set the excitation intensity and camera exposure time to the values you intend to use for your experiment.
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Image Acquisition:
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Acquire a time-lapse series of images of the same ROI. Use a constant, short interval between frames (e.g., every 1-2 seconds).
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Continue imaging until the fluorescence intensity has decreased to less than 20% of the initial value.
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Data Analysis:
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Measure the mean fluorescence intensity within the ROI for each image in the time series.
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Correct for background fluorescence by subtracting the mean intensity of a region without any stained cells.
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Normalize the intensity values to the first frame (I_t / I_0).
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Plot the normalized intensity as a function of time.
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Fit the data to an exponential decay curve to determine the photobleaching rate constant or calculate the half-life (the time it takes for the signal to drop to 50% of its initial value).
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Protocol 2: Assessing Phototoxicity using a Cell Viability Assay
This protocol provides a method to assess the impact of imaging conditions on cell health.
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Sample Preparation: Plate live cells in a multi-well imaging plate and stain with this compound. Include unstained control wells.
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Experimental Groups:
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Group A (No Light): Stained cells, kept in the incubator.
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Group B (Experimental Light): Stained cells, exposed to your intended imaging protocol (e.g., time-lapse for 1 hour).
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Group C (High Light): Stained cells, exposed to a high light dose (e.g., 5x your experimental dose).
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Group D (Unstained Control): Unstained cells, exposed to the experimental light protocol.
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Imaging: Expose the wells for Groups B, C, and D to the defined light protocols on the microscope.
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Viability Assay:
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Immediately after light exposure, add a viability dye (e.g., Propidium Iodide for dead cells and Hoechst 33342 for all nuclei) to all wells.
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Incubate according to the manufacturer's instructions.
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Image Analysis:
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Acquire images of the viability stains from all wells using minimal light exposure.
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Count the total number of cells (Hoechst) and the number of dead cells (Propidium Iodide) in multiple fields per well.
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Calculate the percentage of dead cells for each condition.
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Interpretation: Compare the percentage of cell death between the groups. A significant increase in cell death in Group B compared to Groups A and D indicates phototoxicity under your experimental conditions.
An experimental workflow for assessing phototoxicity is outlined in the diagram below.
Caption: Workflow for a phototoxicity assay.
References
Troubleshooting uneven staining with Acid Red 131 in tissue sections.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing uneven staining with Acid Red 131 in tissue sections.
Troubleshooting Guide: Uneven Staining
Uneven or inconsistent staining is a common artifact in histology. This guide addresses specific issues you may encounter with this compound.
Question: My tissue sections show patchy or uneven staining. What are the possible causes and solutions?
Answer: Patchy or uneven staining can result from several factors throughout the histological workflow, from tissue preparation to the staining process itself. Below are common causes and their respective solutions.
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Incomplete Deparaffinization: Paraffin wax that is not completely removed can act as a barrier, preventing the aqueous this compound solution from infiltrating the tissue.[1][2] This results in unstained or weakly stained areas.[1][2]
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Solution: Ensure complete deparaffinization by using fresh xylene and allowing for adequate incubation time.[3] Two changes of xylene for 5-10 minutes each are generally recommended.
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Improper Fixation: Inadequate or delayed fixation can lead to poor tissue morphology and inconsistent dye binding. If the fixative does not penetrate the tissue uniformly, it can result in a staining gradient.
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Solution: Ensure the tissue is fixed in a sufficient volume of fixative (at least 10 times the tissue volume) and for an appropriate duration based on tissue size and type.
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Air Bubbles: Air bubbles trapped on the tissue surface will prevent the stain from reaching the underlying tissue, causing unstained spots.
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Solution: Carefully apply the staining solution to the slides to avoid trapping air bubbles. Gently tapping the slide can help dislodge any bubbles that may have formed.
-
-
Inconsistent Section Thickness: Variations in the thickness of the tissue section can lead to differences in staining intensity, making the overall staining appear uneven.
-
Solution: Ensure the microtome is properly maintained and that sectioning is performed with a consistent technique to achieve uniform thickness.
-
Question: The staining in my tissue sections is very faint or weak. What could be the problem?
Answer: Weak staining can be due to issues with the staining solution, the staining protocol, or the tissue itself.
-
Incorrect pH of Staining Solution: Acid dyes like this compound require an acidic environment to effectively bind to positively charged tissue proteins. If the pH is too high (not acidic enough), dye uptake will be poor.
-
Solution: The optimal pH for most acid dyes is around 4.0. Adjust the pH of your staining solution using a weak acid, such as acetic acid.
-
-
Inadequate Dye Concentration: The concentration of this compound in your staining solution may be too low to produce a strong signal.
-
Solution: Prepare a fresh staining solution with the recommended dye concentration. If a recommended concentration is not available, you may need to perform a titration to find the optimal concentration for your specific tissue and application.
-
-
Insufficient Staining Time: The incubation time may be too short for the dye to adequately penetrate and bind to the tissue.
-
Solution: Increase the staining duration incrementally to find the optimal time for your protocol.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of this compound staining?
A1: this compound is an anionic dye, meaning it carries a negative charge. In an acidic solution, tissue proteins become protonated, acquiring a positive charge. The negatively charged dye molecules then bind to these positively charged proteins, primarily through electrostatic interactions. This is the fundamental principle behind its ability to stain cytoplasm and connective tissues.
Q2: How does pH affect this compound staining?
A2: The pH of the staining solution is a critical factor. A lower pH (acidic environment) increases the number of positively charged groups on tissue proteins, which enhances the binding of the negatively charged this compound dye, resulting in a more intense stain. Conversely, a higher pH will reduce the positive charges on proteins, leading to weaker staining.
Q3: Can I reuse my this compound staining solution?
A3: While some staining solutions can be reused, it is generally recommended to use a fresh solution for consistent and optimal results. With repeated use, the dye can become depleted, and the pH may change, leading to variability in staining intensity.
Q4: Why is my background staining so high?
A4: High background staining can be caused by several factors, including excessive dye concentration, overly long incubation times, or inadequate rinsing after staining. To reduce background, try diluting your staining solution, decreasing the staining time, or increasing the number and duration of rinse steps.
Experimental Protocols & Data
Disclaimer: Detailed histological staining protocols specifically for this compound are not widely available in the scientific literature. The following protocol is a general guideline for acid dye staining of paraffin-embedded tissue sections and should be optimized for your specific application.
General Staining Protocol for Paraffin-Embedded Sections
-
Deparaffinization and Rehydration:
-
Immerse slides in two changes of xylene for 5-10 minutes each.
-
Rehydrate through a graded series of ethanol: 100% (2 changes, 3-5 minutes each), 95% (2 changes, 2 minutes each), and 70%.
-
Rinse in distilled water.
-
-
Staining:
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Immerse slides in the this compound staining solution. Incubation time should be optimized (e.g., 5-15 minutes).
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The staining solution should be prepared in an acidic buffer (e.g., pH 4.0).
-
-
Rinsing and Differentiation:
-
Briefly rinse the slides in distilled water to remove excess stain.
-
If the staining is too intense, differentiate briefly in a dilute acid solution (e.g., 0.5% acetic acid) and monitor microscopically.
-
-
Dehydration and Mounting:
-
Dehydrate the sections through a graded series of ethanol: 95% (2 changes, 2 minutes each) and 100% (2 changes, 2 minutes each).
-
Clear in two changes of xylene for 5 minutes each.
-
Mount with a permanent mounting medium.
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Table 1: Optimizable Parameters for this compound Staining
| Parameter | Typical Range | Recommendation for Optimization | Rationale |
| Dye Concentration | 0.1% - 1.0% (w/v) | Start with a 0.5% solution and adjust as needed. | Higher concentrations can increase staining intensity but may also lead to higher background. |
| pH of Staining Solution | 3.0 - 5.0 | Start with a pH of 4.0 and adjust with acetic acid. | Lower pH enhances the positive charge of tissue proteins, promoting dye binding. |
| Incubation Time | 5 - 30 minutes | Begin with a 10-minute incubation and vary the time to achieve desired intensity. | Longer incubation allows for greater dye penetration but can also increase background. |
| Differentiation | 0.5% - 1.0% Acetic Acid | Use a brief rinse (a few seconds) and check microscopically. | Removes excess and non-specifically bound dye to improve contrast. |
Visual Guides
Caption: A logical workflow for troubleshooting uneven this compound staining.
Caption: Mechanism of this compound binding to tissue proteins.
References
Technical Support Center: Optimizing Acid Red 131 Fluorescence
Disclaimer: The fluorescent properties of Acid Red 131, a monoazo dye, are not extensively documented in scientific literature for microscopy applications.[1][2][3] This guide provides troubleshooting strategies and protocols based on general principles for fluorescent dyes. Researchers are strongly encouraged to empirically determine the optimal parameters for their specific experimental setup.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a water-soluble, monoazo acid dye.[2][4] It is traditionally used in the textile and leather industries. Its chemical structure contains a complex aromatic ring system, which is a common feature of fluorescent molecules.
Q2: I am not getting any signal with this compound. What should I do?
Q3: My images have very high background fluorescence. How can I reduce it?
A3: High background can originate from several sources, including unbound dye, and autofluorescence from the sample or imaging medium. To reduce background from unbound dye, ensure thorough washing steps after staining. To mitigate autofluorescence, you can use a variety of techniques such as treating the sample with a quenching agent like Sudan Black B, or by using spectral imaging to separate the specific signal of this compound from the autofluorescence spectrum. It's also advisable to use a specialized imaging medium designed to reduce background fluorescence.
Q4: My this compound signal is fading quickly during imaging. What is happening and how can I prevent it?
A4: The fading of a fluorescent signal upon exposure to light is called photobleaching. To minimize photobleaching, you can reduce the intensity of the excitation light, decrease the exposure time, and use an anti-fade mounting medium. For live-cell imaging, you can also consider using oxygen scavengers in the imaging buffer, as photobleaching is often accelerated by the presence of oxygen.
Troubleshooting Guides
This section provides a systematic approach to resolving common issues encountered when using this compound or other novel fluorescent dyes.
Problem: Weak or No Fluorescence Signal
| Possible Cause | Recommended Solution |
| Incorrect filter set | Determine the optimal excitation and emission wavelengths for this compound using a spectrophotometer or a microscope with a spectral detector. |
| Low dye concentration | Titrate the concentration of this compound to find the optimal balance between signal strength and background noise. |
| Insufficient incubation time | Increase the incubation time to allow for adequate penetration and binding of the dye to the target structures. |
| Suboptimal pH of buffer | The fluorescence of some dyes is pH-sensitive. Test a range of pH values for your staining and imaging buffers to find the optimal condition for this compound. |
| Degraded dye | Ensure that the dye is stored properly, protected from light and moisture, to prevent degradation. |
Problem: High Background Noise
| Possible Cause | Recommended Solution |
| Excess unbound dye | Increase the number and duration of wash steps after the staining incubation to remove all unbound dye molecules. |
| Sample autofluorescence | Include an unstained control to assess the level of autofluorescence. Use a chemical quenching agent (e.g., Sudan Black B) or photobleach the sample before staining. |
| Non-specific binding | Incorporate a blocking step in your protocol using an appropriate blocking agent like Bovine Serum Albumin (BSA). |
| Contaminated reagents | Use high-purity, sterile-filtered buffers and solutions to avoid introducing fluorescent contaminants. |
| Imaging medium fluorescence | For live-cell imaging, use a phenol red-free medium or a specialized low-background imaging buffer. |
Experimental Protocols
Protocol 1: Empirical Determination of Excitation and Emission Spectra
This protocol outlines a general method for determining the optimal excitation and emission wavelengths of a novel fluorophore like this compound using a fluorescence microscope equipped with a spectral detector or a spectrofluorometer.
Materials:
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This compound solution (e.g., 1 µM in a suitable buffer like PBS)
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Quartz cuvette (for spectrofluorometer) or glass-bottom dish (for microscope)
-
Spectrofluorometer or fluorescence microscope with a spectral detector
Procedure:
-
Determine the Emission Spectrum:
-
Set the spectrofluorometer or microscope to excite the sample across a broad range of wavelengths in the green-to-red region (e.g., 488 nm, 514 nm, 561 nm).
-
For each excitation wavelength, acquire the emission spectrum over a range of longer wavelengths (e.g., 500-700 nm).
-
Identify the excitation wavelength that produces the highest emission intensity.
-
The emission spectrum with the highest peak intensity will give you the optimal emission wavelength (λem).
-
-
Determine the Excitation Spectrum:
-
Set the emission wavelength on your instrument to the optimal λem determined in the previous step.
-
Excite the sample with a range of wavelengths shorter than the λem (e.g., 450-600 nm).
-
Measure the fluorescence intensity at the fixed λem for each excitation wavelength.
-
The excitation wavelength that results in the highest fluorescence intensity is the optimal excitation wavelength (λex).
-
Protocol 2: General Immunofluorescence Staining Protocol
This protocol provides a general framework for immunofluorescence staining. Steps requiring optimization for a new dye like this compound are highlighted.
Materials:
-
Cells grown on coverslips
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Phosphate-Buffered Saline (PBS)
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Fixation buffer (e.g., 4% paraformaldehyde in PBS)
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Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody
-
Secondary antibody conjugated to this compound (or a direct staining protocol with this compound if it has affinity for the target)
-
Anti-fade mounting medium
Procedure:
-
Cell Fixation:
-
Wash cells three times with PBS.
-
Fix cells with fixation buffer for 15 minutes at room temperature.
-
Wash three times with PBS.
-
-
Permeabilization (for intracellular targets):
-
Incubate cells with permeabilization buffer for 10 minutes.
-
Wash three times with PBS.
-
-
Blocking:
-
Incubate cells with blocking buffer for 1 hour at room temperature to reduce non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody in blocking buffer to the recommended concentration.
-
Incubate cells with the primary antibody solution for 1 hour at room temperature or overnight at 4°C.
-
Wash three times with PBS.
-
-
Secondary Antibody (or this compound) Incubation:
-
Optimization Point: Dilute the this compound-conjugated secondary antibody (or this compound for direct staining) in blocking buffer. A titration of concentrations is recommended to find the optimal signal-to-noise ratio.
-
Incubate cells with the staining solution for 1 hour at room temperature, protected from light.
-
Optimization Point: The incubation time may need to be adjusted.
-
-
Washing:
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Wash cells three to five times with PBS, with each wash lasting 5 minutes, to remove unbound dye.
-
-
Mounting:
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Mount the coverslips on microscope slides using an anti-fade mounting medium.
-
-
Imaging:
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Image the samples using a fluorescence microscope with the empirically determined optimal excitation and emission filters for this compound.
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Quantitative Data
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Quantum Yield | Photostability |
| Texas Red-X | 595 | 615 | 0.55 | Moderate |
| Alexa Fluor 594 | 590 | 617 | 0.66 | High |
| Cy3.5 | 581 | 596 | 0.15 | Low |
| Rhodamine Red-X | 570 | 590 | 0.80 | Moderate |
| mCherry | 587 | 610 | 0.22 | Moderate |
Data is representative and can vary with environmental conditions.
Visualizations
References
Fixing and permeabilization methods for Acid Red 131 staining.
This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of Acid Red 131 for biological staining. As this compound is primarily an industrial dye, established biological staining protocols are not widely available. The following information is based on general principles of acid dye staining in histology and cytology and should be used as a starting point for developing and troubleshooting your own protocols. User discretion and protocol optimization are strongly advised.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work for biological staining?
A1: this compound is an anionic azo dye. In biological staining, acid dyes carry a negative charge and bind to components with a positive charge, such as the cytoplasm, muscle, and connective tissues. The staining mechanism relies on the electrostatic attraction between the negatively charged sulfonic acid groups on the dye molecule and the positively charged amino groups on proteins within the tissue, a reaction that is most effective under acidic conditions.
Q2: What are the potential applications of this compound in a laboratory setting?
A2: While not a conventional biological stain, based on its properties as an acid dye, this compound could potentially be used as a counterstain for the cytoplasm, similar to Eosin in a standard Hematoxylin and Eosin (H&E) stain. It may also have applications in staining protein-rich structures for visualization under a brightfield microscope.
Q3: What are the critical parameters to consider when preparing an this compound staining solution?
A3: Key parameters for preparing an effective this compound staining solution include:
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Dye Concentration: This will require optimization, but a starting point of 0.1% to 1.0% (w/v) in distilled water is a reasonable range to test.
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pH of the Solution: The acidity of the staining solution is crucial for the binding of acid dyes. A low pH is generally required to ensure tissue proteins are positively charged.[1]
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Solvent: The choice of solvent (e.g., distilled water, ethanol) can influence dye solubility and staining intensity.
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Purity of the Dye: Using a high-purity dye is essential for reproducible and reliable staining results.
Q4: How does fixation affect this compound staining?
A4: Fixation is a critical step that preserves tissue morphology. The choice of fixative can significantly impact the staining results. Cross-linking fixatives like formalin are generally good for preserving structure, but over-fixation can mask the sites where the dye binds, leading to weaker staining.[1] Alcohol-based fixatives can also be used but may cause tissue shrinkage.[1] The duration of fixation is also important; under-fixation can lead to poor tissue preservation and weak staining.[1]
Q5: Is a permeabilization step necessary for this compound staining?
A5: For staining intracellular components, a permeabilization step is required to allow the dye to cross the cell membrane.[2] This is typically done after fixation. Common permeabilizing agents include detergents like Triton X-100 or Tween-20, and alcohols like methanol or ethanol. The choice of permeabilization agent and the incubation time will need to be optimized.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Weak or No Staining | Inadequate Fixation: Under-fixation can lead to poor tissue preservation and loss of cellular components that would otherwise bind the dye. | Ensure the tissue is fixed for an adequate duration. For formalin fixation, this is typically at least 24 hours for small specimens. For larger specimens, ensure the fixative volume is at least 15-20 times the tissue volume. |
| Over-fixation: Prolonged fixation, especially with cross-linking fixatives like formalin, can mask the binding sites for this compound. | While difficult to reverse, for future experiments, reduce the fixation time to the recommended duration for the specific tissue type and size. | |
| Incorrect pH of Staining Solution: Acid dyes, like this compound, stain most effectively in an acidic environment. An incorrect pH can lead to weak or no staining. | Check and adjust the pH of the this compound staining solution to an optimal acidic range (e.g., pH 4.0-5.0) as specified in your protocol. | |
| Exhausted Staining Solution: The dye in the staining solution can be depleted over time with repeated use. | Use a fresh preparation of the this compound staining solution. | |
| Inadequate Permeabilization: For intracellular targets, the cell membrane may not be sufficiently permeabilized to allow dye entry. | Increase the concentration or incubation time of the permeabilization agent (e.g., Triton X-100, Tween-20). Consider trying a different permeabilization method (e.g., methanol). | |
| Uneven Staining | Incomplete Deparaffinization: Residual paraffin wax can block the dye from reaching the tissue. | Ensure complete deparaffinization by using fresh xylene and sufficient incubation times. |
| Tissue Drying: Allowing the tissue section to dry at any point during the staining process can cause artifacts. | Keep slides moist throughout the entire procedure. | |
| Inadequate Fixative Penetration: Large or dense tissue samples may not be fully penetrated by the fixative. | Ensure tissue samples are of an appropriate thickness (e.g., 3-4 mm) to allow for complete fixative penetration. | |
| High Background Staining | Excessive Staining Time: Leaving the tissue in the this compound solution for too long can lead to non-specific binding. | Optimize and potentially reduce the staining incubation time. |
| Staining Solution Too Concentrated: A high dye concentration can increase background staining. | Try diluting the this compound staining solution. | |
| Inadequate Rinsing: Insufficient rinsing after staining can leave excess dye on the slide. | Ensure thorough but gentle rinsing after the staining step. |
Experimental Protocols
Note: These are generalized protocols and will require optimization for your specific cell or tissue type and experimental conditions.
Protocol 1: Paraffin-Embedded Tissue Sections
This protocol is a starting point for staining cytoplasm and connective tissue in formalin-fixed, paraffin-embedded sections.
Materials:
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Xylene
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Ethanol (100%, 95%, 70%)
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Distilled water
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This compound staining solution (e.g., 0.5% in 1% acetic acid)
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Acidified water (e.g., 0.5% acetic acid in distilled water)
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Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
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Immerse slides in xylene for 2 x 5 minutes.
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Immerse in 100% ethanol for 2 x 3 minutes.
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Immerse in 95% ethanol for 2 minutes.
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Immerse in 70% ethanol for 2 minutes.
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Rinse in distilled water.
-
-
Staining:
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Incubate slides in the this compound staining solution for 5-10 minutes (this will require optimization).
-
-
Rinsing:
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Briefly rinse the slides in acidified water.
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-
Dehydration:
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Immerse in 95% ethanol for 1 minute.
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Immerse in 100% ethanol for 2 x 2 minutes.
-
-
Clearing and Mounting:
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Immerse in xylene for 2 x 3 minutes.
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Mount with a permanent mounting medium.
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Protocol 2: Cultured Cells (Intracellular Staining)
This protocol is a general guideline for fixing and permeabilizing cultured cells for intracellular staining.
Materials:
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Phosphate-Buffered Saline (PBS)
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Fixation Buffer (e.g., 4% paraformaldehyde in PBS)
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Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)
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This compound staining solution
Procedure:
-
Cell Preparation: Grow cells on coverslips or in a multi-well plate.
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Fixation:
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Wash cells with PBS.
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Add Fixation Buffer and incubate for 15-20 minutes at room temperature.
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Wash cells twice with PBS.
-
-
Permeabilization:
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Add Permeabilization Buffer and incubate for 10-15 minutes at room temperature.
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Wash cells twice with PBS.
-
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Staining:
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Incubate with this compound staining solution for a predetermined optimal time.
-
-
Washing:
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Wash cells three times with PBS.
-
-
Mounting:
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Mount coverslips onto microscope slides with an appropriate mounting medium.
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Data Presentation
Table 1: Comparison of Fixation Methods for Acid Dye Staining
| Fixative | Staining Quality | Morphology Preservation | Potential Issues |
| 10% Neutral Buffered Formalin (NBF) | Good to Excellent | Good | Minimal, but over-fixation can reduce intensity. |
| Alcohol-based Fixatives (e.g., 70% Ethanol) | Fair to Good | Good | Can cause significant tissue shrinkage and hardening. |
| Acetone (cold) | Fair to Good | Fair | Can cause distortion of cellular components. |
Table 2: Common Permeabilization Agents for Intracellular Staining
| Permeabilization Agent | Concentration | Incubation Time | Target Location | Notes |
| Triton X-100 | 0.1 - 0.5% | 10-15 min | Cytoplasmic, Nuclear | A strong, non-ionic detergent. |
| Tween-20 | 0.1 - 0.5% | 10-15 min | Cytoplasmic | A milder non-ionic detergent. |
| Saponin | 0.1 - 0.5% | 10-15 min | Cytoplasmic | A very mild detergent; permeabilization is reversible. |
| Methanol (ice-cold) | 90 - 100% | 10 min | Cytoplasmic, Nuclear | Also acts as a fixative; can denature some proteins. |
Visualizations
Caption: Generalized workflow for this compound staining of biological samples.
Caption: Troubleshooting logic for common this compound staining issues.
References
Preventing Acid Red 131 dye aggregation in staining solutions.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the aggregation of Acid Red 131 dye in staining solutions. Below, you will find troubleshooting guides, Frequently Asked Questions (FAQs), and detailed experimental protocols to ensure the stability and efficacy of your staining procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a water-soluble, anionic azo dye.[1][2] It appears as a red powder and is traditionally used in the textile, leather, and paper industries.[3] In a research context, it can be used as a staining agent, likely for protein-rich structures, due to its acidic nature which allows it to bind to basic components in tissues.[4][5]
Q2: What causes this compound to aggregate or precipitate in my staining solution?
Dye aggregation is a common issue that can lead to uneven staining and inaccurate results. The primary causes of this compound precipitation include:
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High Dye Concentration: Exceeding the solubility limit of the dye in the chosen solvent.
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Incorrect pH: The pH of the solution can significantly affect the charge and solubility of the dye molecules.
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Low Temperature: Solubility of dyes often decreases at lower temperatures, leading to precipitation.
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Water Hardness: The presence of divalent cations like calcium (Ca²⁺) and magnesium (Mg²⁺) in tap water can react with the dye molecules, causing them to become insoluble.
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High Salt Concentration: Excessive salt can lead to a "salting out" effect, reducing the dye's solubility.
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Impurities in the Dye: Low-purity dyes may contain insoluble contaminants.
Q3: How can I prepare a stable this compound stock solution?
To prepare a stable stock solution, it is recommended to:
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Use high-purity this compound.
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Dissolve the dye in deionized or distilled water to avoid issues with water hardness.
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Add the dye powder gradually to the solvent while stirring continuously.
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Gentle heating can aid dissolution, but avoid boiling to prevent dye degradation.
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Once fully dissolved, allow the solution to cool to room temperature.
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Filter the solution through a 0.22 µm or 0.45 µm filter to remove any micro-aggregates or impurities.
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Store the solution in a tightly sealed, light-protected container in a cool, dry place.
Q4: Are there any additives that can help prevent the aggregation of this compound?
Yes, certain additives can enhance the stability of your staining solution:
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Dispersants and Stabilizers: These agents can help keep dye particles from clumping together. Lignin-based biopolymers are an example of dispersants used with acid dyes.
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Chelating Agents: If you must use tap water, adding a chelating agent like EDTA can sequester divalent cations and prevent them from reacting with the dye.
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Co-solvents: The addition of certain organic solvents, such as diethanolamine (DEA) or triethanolamine (TEA), has been shown to reduce the aggregation of some reactive dyes.
Troubleshooting Guide
This guide provides a systematic approach to resolving issues with this compound aggregation.
Diagram: Troubleshooting Workflow for this compound Precipitation
Caption: A logical guide to troubleshooting precipitation in this compound solutions.
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₃₀H₂₁N₃Na₂O₉S₂ | |
| Molecular Weight | 677.6 g/mol | |
| Appearance | Red Powder | |
| Solubility | Soluble in water | |
| pH (in solution) | ~7.5 | |
| Chemical Class | Azo Dye |
Experimental Protocols
Protocol 1: Preparation of a Stable 1% (w/v) this compound Stock Solution
Materials:
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This compound powder (high purity)
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Deionized or distilled water
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Glass beaker
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Volumetric flask (100 mL)
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Magnetic stirrer and stir bar
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Gentle heat source (e.g., hot plate with temperature control)
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Filtration system (0.45 µm filter)
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Dark glass storage bottle
Methodology:
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Weigh 1.0 g of this compound powder.
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Add approximately 80 mL of deionized water to a glass beaker with a magnetic stir bar.
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Place the beaker on a magnetic stirrer and begin stirring.
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Gradually add the this compound powder to the vortex of the stirring water.
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If necessary, gently warm the solution to 40-50°C to aid dissolution. Do not boil.
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Continue stirring until all the dye is completely dissolved.
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Turn off the heat and allow the solution to cool to room temperature.
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Transfer the solution to a 100 mL volumetric flask.
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Rinse the beaker with a small amount of deionized water and add the rinsing to the volumetric flask.
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Bring the final volume to 100 mL with deionized water.
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Filter the solution through a 0.45 µm filter into a clean, dark glass storage bottle.
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Label the bottle with the dye name, concentration, and date of preparation. Store at room temperature away from direct light.
Protocol 2: Determining the Optimal Conditions to Prevent Aggregation
This protocol helps to determine the optimal pH and concentration for your specific experimental conditions.
Diagram: Experimental Workflow for Optimizing this compound Solution Stability
Caption: Workflow for optimizing this compound staining solution stability.
Methodology:
-
Prepare a 1% (w/v) stock solution of this compound as described in Protocol 1.
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Prepare a series of buffers at different pH values relevant to your application (e.g., acetate buffer for acidic pH, phosphate buffer for neutral pH, and borate buffer for alkaline pH).
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In a multi-well plate or a series of microcentrifuge tubes, prepare dilutions of the this compound stock solution in each buffer to achieve a range of final concentrations (e.g., 0.1%, 0.25%, 0.5%, 1.0%).
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Incubate the solutions at the temperatures you will be using for your experiments (e.g., room temperature, 37°C).
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After a set incubation period (e.g., 1, 6, and 24 hours), visually inspect each solution for any signs of precipitation or cloudiness.
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For a more quantitative analysis, centrifuge the samples and measure the absorbance of the supernatant at the dye's maximum absorbance wavelength to determine the amount of soluble dye.
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The conditions (pH, concentration, temperature) that result in a clear solution with no visible precipitate are optimal for preventing aggregation.
References
Effect of pH on Acid Red 131 staining efficiency.
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing Acid Red 131 for histological and cytological staining.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of this compound staining?
This compound is an anionic azo dye. In an acidic solution, it binds to cationic (positively charged) components in tissue, primarily the amino groups of proteins. The strength of this binding is highly dependent on the pH of the staining solution. At a low pH, protein amino groups are protonated (-NH3+), increasing their positive charge and thus their affinity for the negatively charged dye molecules.[1]
Q2: Why is pH control crucial for successful this compound staining?
The pH of the staining solution is a critical factor that directly influences the intensity and specificity of this compound staining. A lower pH (more acidic) environment increases the number of positively charged sites on tissue proteins, leading to a stronger and more vibrant stain.[1] Conversely, a neutral or alkaline pH will result in weak or no staining as the protein amino groups will be less protonated.
Q3: What is the recommended pH range for this compound staining?
While the optimal pH can vary depending on the specific tissue and protocol, a starting pH in the acidic range of 2.5 to 4.0 is generally recommended for achieving strong staining with acid dyes. It is advisable to empirically determine the optimal pH for your specific application.
Q4: Can this compound be used for applications other than general cytoplasmic staining?
While primarily used as a cytoplasmic counterstain, the utility of this compound for other specific applications would require further investigation and optimization. Its binding is dependent on the presence of positively charged proteins.
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Weak or No Staining | pH of staining solution is too high (not acidic enough). | Lower the pH of the staining solution using a weak acid like acetic acid. A pH range of 2.5-4.0 is a good starting point. |
| Staining time is too short. | Increase the incubation time in the this compound solution. | |
| Dye concentration is too low. | Prepare a fresh staining solution with a higher concentration of this compound. | |
| Incomplete deparaffinization. | Ensure complete removal of paraffin wax by using fresh xylene during the deparaffinization step. | |
| Overstaining | pH of staining solution is too low. | Increase the pH of the staining solution slightly. Even a small increase can reduce the staining intensity. |
| Staining time is too long. | Reduce the incubation time in the this compound solution. | |
| Dye concentration is too high. | Dilute the staining solution. | |
| Non-specific Background Staining | Inadequate rinsing. | Ensure thorough rinsing after the staining step to remove excess, unbound dye. |
| Dye precipitation. | Filter the staining solution before use to remove any precipitates that could adhere to the tissue. | |
| Uneven Staining | Poor fixation. | Ensure the tissue was properly and uniformly fixed. |
| Incomplete mixing of staining solution. | Thoroughly mix the staining solution before application. |
Quantitative Data on Staining Efficiency
The following table provides representative data on the effect of pH on the staining efficiency of an acid dye similar to this compound, as measured by optical density (OD). This data illustrates the general principle that staining intensity increases with decreasing pH. Please note that this is illustrative data and optimal conditions for this compound may vary.
| pH of Staining Solution | Average Optical Density (OD) | Staining Intensity |
| 3.0 | 0.85 | Strong |
| 4.0 | 0.62 | Moderate |
| 5.0 | 0.35 | Weak |
| 6.0 | 0.10 | Very Weak |
| 7.0 | 0.02 | Negligible |
Experimental Protocols
General Protocol for this compound Staining of Paraffin-Embedded Sections
This protocol provides a general guideline. Optimization of incubation times and concentrations may be necessary for specific tissues.
Reagents:
-
This compound powder
-
Distilled water
-
Glacial acetic acid
-
Xylene
-
Ethanol (100%, 95%, 70%)
-
Hematoxylin (for counterstaining, optional)
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in two changes of xylene for 5 minutes each.
-
Transfer slides through two changes of 100% ethanol for 3 minutes each.
-
Hydrate through 95% and 70% ethanol for 3 minutes each.
-
Rinse in distilled water.
-
-
Staining:
-
Prepare the this compound staining solution (e.g., 1% w/v in distilled water).
-
Adjust the pH of the staining solution to the desired acidic level (e.g., pH 3.0-4.0) using glacial acetic acid.
-
Immerse slides in the this compound solution for 5-10 minutes.
-
-
Rinsing:
-
Briefly rinse the slides in a weak acetic acid solution (e.g., 0.5%) to remove excess stain.
-
Rinse thoroughly in distilled water.
-
-
Counterstaining (Optional):
-
If a nuclear counterstain is desired, immerse slides in hematoxylin for 1-2 minutes.
-
"Blue" the hematoxylin by rinsing in running tap water or a bluing agent.
-
Rinse in distilled water.
-
-
Dehydration and Mounting:
-
Dehydrate the sections through graded ethanols (70%, 95%, 100%).
-
Clear in two changes of xylene.
-
Mount with a permanent mounting medium.
-
Visualizations
Caption: Staining mechanism of this compound at acidic pH.
Caption: Troubleshooting workflow for this compound staining.
References
Technical Support Center: Quenching Autofluorescence for Acid Red 131 Imaging
Welcome to the technical support center for autofluorescence quenching in tissue imaging with Acid Red 131. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues with background fluorescence in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is autofluorescence and why is it a problem for this compound imaging?
Autofluorescence is the natural emission of light by biological structures, such as collagen, elastin, and lipofuscin, when they are excited by light.[1] This inherent fluorescence can obscure the signal from your specific fluorescent probe, in this case, this compound, leading to a low signal-to-noise ratio and making it difficult to interpret your imaging results accurately.
Q2: What are the common sources of autofluorescence in tissues?
The primary sources of autofluorescence in tissues include:
-
Structural proteins: Collagen and elastin are major contributors, especially in connective tissues.
-
Metabolic cofactors: Molecules like NADH and flavins can cause autofluorescence.
-
Lipofuscin: These are aggregates of oxidized proteins and lipids that accumulate in aging cells and are highly fluorescent across a broad spectrum.[2]
-
Red blood cells: The heme group in red blood cells can cause significant autofluorescence.[3]
-
Fixatives: Aldehyde fixatives like formalin and glutaraldehyde can induce fluorescence by cross-linking proteins.[1]
Q3: I cannot find the exact excitation and emission spectra for this compound. How do I choose a quenching strategy?
Recommendation: Before proceeding with extensive quenching experiments, it is highly recommended to characterize the excitation and emission spectra of this compound in your specific experimental setup using a spectrophotometer or the spectral imaging capabilities of your microscope. This will provide the most accurate information for selecting a compatible quenching method.
Q4: Which quenching methods are generally recommended for red fluorescent dyes like this compound?
For red fluorescent dyes, the following methods are often effective:
-
Sudan Black B: Particularly effective for quenching lipofuscin-based autofluorescence.[4] However, it can sometimes introduce its own background in the far-red spectrum.
-
Photobleaching: Exposing the tissue to intense light before staining can selectively destroy autofluorescent molecules.
-
Commercial Quenching Reagents: Several commercial kits, such as TrueVIEW™ and TrueBlack™, are designed to reduce autofluorescence from various sources with minimal impact on the signal of interest.
-
Spectral Unmixing: If your imaging system has spectral capabilities, you can computationally separate the autofluorescence signal from the this compound signal.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
Problem 1: High background fluorescence across the entire tissue section.
-
Possible Cause: Aldehyde-induced autofluorescence from fixation.
-
Troubleshooting Steps:
-
Sodium Borohydride Treatment: This reducing agent can quench aldehyde-induced fluorescence.
-
Optimize Fixation: Reduce fixation time or try a non-aldehyde-based fixative if compatible with your protocol.
-
-
Possible Cause: Broad-spectrum autofluorescence from multiple sources.
-
Troubleshooting Steps:
-
Commercial Quenching Kits: Use a broad-spectrum quenching agent like TrueVIEW™.
-
Photobleaching: Implement a pre-staining photobleaching step.
-
Problem 2: Punctate, bright, and widespread background fluorescence, especially in aged tissues.
-
Possible Cause: Lipofuscin accumulation.
-
Troubleshooting Steps:
-
Sudan Black B Treatment: This is the most common and effective method for quenching lipofuscin.
-
TrueBlack™: A commercial alternative to Sudan Black B that may have less off-target background.
-
Problem 3: The quenching agent reduced the background but also the this compound signal.
-
Possible Cause: The quenching agent is not compatible with your dye or the quenching was too harsh.
-
Troubleshooting Steps:
-
Reduce Incubation Time/Concentration: Titrate the concentration and incubation time of your chemical quencher.
-
Change Quenching Method: Switch to a different quenching method. For example, if a chemical quencher is affecting your signal, try photobleaching or spectral unmixing.
-
Apply Quencher Before Staining: Some quenching agents can be applied before the primary antibody incubation to minimize their effect on the fluorophore.
-
Quantitative Data on Quenching Methods
The following table summarizes the reported effectiveness of various autofluorescence quenching methods.
| Quenching Method | Target Autofluorescence | Reported Efficiency | Reference |
| Sudan Black B | Lipofuscin, general background | 65-95% reduction in autofluorescence | |
| Sodium Borohydride | Aldehyde-induced | Effective, but can have mixed results | |
| Copper Sulfate | General background, red blood cells | Can be effective, but may damage tissue | |
| Photobleaching | General background | Significant reduction, can be time-consuming | |
| TrueBlack™ | Lipofuscin | 89-93% reduction in autofluorescence | |
| TrueVIEW™ | Non-lipofuscin sources | Significant reduction in background |
Experimental Protocols
Protocol 1: Sudan Black B Quenching (Post-Staining)
-
Prepare Solution: Prepare a 0.1% (w/v) solution of Sudan Black B in 70% ethanol. Stir for 1-2 hours and filter through a 0.2 µm filter.
-
Staining: After completing your standard immunofluorescence protocol for this compound, wash the slides in PBS.
-
Dehydration: Briefly dehydrate the slides through a graded ethanol series (e.g., 50%, 70%).
-
Incubation: Incubate the slides in the Sudan Black B solution for 5-10 minutes at room temperature in the dark.
-
Differentiation: Briefly rinse the slides in 70% ethanol to remove excess Sudan Black B.
-
Rehydration and Mounting: Wash the slides thoroughly in PBS and mount with an aqueous mounting medium.
Protocol 2: Sodium Borohydride Quenching (Pre-Staining)
-
Deparaffinization and Rehydration: Deparaffinize and rehydrate your tissue sections as per your standard protocol.
-
Prepare Solution: Freshly prepare a 1 mg/mL solution of sodium borohydride in ice-cold PBS. Caution: Sodium borohydride is a strong reducing agent and should be handled with care. The solution will bubble.
-
Incubation: Incubate the slides in the sodium borohydride solution for 10-15 minutes at room temperature.
-
Washing: Wash the slides extensively with PBS (3 x 5 minutes).
-
Proceed with Staining: Continue with your standard antigen retrieval and immunofluorescence protocol for this compound.
Visual Workflows and Diagrams
Caption: General experimental workflow for immunofluorescence with optional autofluorescence quenching steps.
Caption: Troubleshooting decision tree for addressing high background fluorescence.
References
Filter set recommendations for Acid Red 131 fluorescence microscopy.
This technical support center provides guidance for researchers, scientists, and drug development professionals utilizing Acid Red 131 in fluorescence microscopy experiments. As the fluorescence properties of this compound are not extensively documented for microscopy applications, this guide offers foundational knowledge, troubleshooting protocols, and a methodology to characterize its spectral properties.
Filter Set Recommendations for this compound
Based on its classification as a red azo dye, a starting point for filter selection could be a standard Texas Red or similar red fluorophore filter set. However, experimental validation is crucial.
| Parameter | Suggested Starting Range | Recommended Action |
| Excitation Wavelength | 540 - 590 nm | Perform an excitation scan to find the peak excitation wavelength. |
| Dichroic Mirror | ~600 nm cutoff | Select a dichroic mirror that reflects the determined excitation range and transmits the emission range. |
| Emission Wavelength | 600 - 650 nm | Perform an emission scan to find the peak emission wavelength. |
Experimental Protocol: Determination of Excitation and Emission Spectra
To effectively use this compound as a fluorescent marker, its excitation and emission spectra must be determined. This can be accomplished using a spectrofluorometer or a confocal microscope with spectral imaging capabilities.
Objective: To determine the optimal excitation and emission wavelengths of this compound.
Materials:
-
This compound
-
Appropriate solvent (e.g., PBS, ethanol)
-
Quartz cuvette (for spectrofluorometer) or microscope slide with coverslip
-
Spectrofluorometer or confocal microscope with a spectral detector
Methodology:
-
Sample Preparation:
-
Prepare a dilute solution of this compound in the chosen solvent. The concentration should be low enough to avoid inner filter effects.
-
For microscopy, prepare a slide with a drop of the solution and apply a coverslip.
-
-
Excitation Spectrum Measurement:
-
Set the emission wavelength to an estimated value (e.g., 620 nm).
-
Scan a range of excitation wavelengths (e.g., 450 nm to 600 nm).
-
The wavelength that produces the highest fluorescence intensity is the peak excitation wavelength.
-
-
Emission Spectrum Measurement:
-
Set the excitation wavelength to the determined peak excitation wavelength.
-
Scan a range of emission wavelengths (e.g., 580 nm to 700 nm).
-
The wavelength with the highest fluorescence intensity is the peak emission wavelength.
-
-
Filter Set Selection:
-
Based on the determined peak excitation and emission wavelengths, select an appropriate filter set that maximizes signal detection while minimizing bleed-through.
-
Troubleshooting Guide
This guide addresses common issues encountered during fluorescence microscopy.
Q1: I am not observing any fluorescent signal from my sample stained with this compound. What should I do?
-
Verify Fluorescence Properties: As the fluorescence of this compound is not well-characterized, it may have a very low quantum yield or be prone to quenching. First, confirm its fluorescence using a spectrofluorometer.
-
Check Filter Sets: Ensure your microscope's excitation and emission filters are appropriate for the determined spectral properties of this compound.[1]
-
Light Source: Confirm that the microscope's light source is turned on and the shutter is open.
-
Dye Concentration: The staining concentration may be too low. Try a range of concentrations to find the optimal signal.
-
Sample Preparation: For cellular imaging, ensure the fixation and permeabilization methods are compatible with the dye.
Q2: The fluorescent signal is very weak. How can I improve it?
-
Increase Excitation Intensity: A modest increase in the excitation light intensity can boost the signal. However, be cautious of photobleaching.
-
Adjust Camera Settings: Increase the exposure time or gain on your microscope's camera.
-
Optimize Filter Set: Use a filter set with high transmission efficiency for the determined excitation and emission wavelengths.
-
Use an Antifade Mountant: This will help reduce photobleaching during image acquisition.[1]
Q3: My images are showing high background fluorescence. How can I reduce it?
-
Washing Steps: Ensure adequate washing after staining to remove unbound dye.
-
Reduce Dye Concentration: A high concentration of the dye can lead to non-specific binding and high background.
-
Autofluorescence Control: Include an unstained control sample to assess the level of autofluorescence from your cells or tissue. Autofluorescence is often more prominent in the blue and green channels.
-
Check Mounting Medium: Some mounting media can be autofluorescent.
Q4: The fluorescence is fading quickly (photobleaching). What can I do?
-
Minimize Light Exposure: Keep the sample covered from light when not actively imaging. Use the lowest possible excitation intensity that provides a good signal-to-noise ratio.
-
Use Antifade Reagents: Incorporate an antifade reagent in your mounting medium.[1]
-
Acquire Images Efficiently: Plan your imaging session to minimize the time the sample is exposed to excitation light.
Frequently Asked Questions (FAQs)
Q: What is this compound? A: this compound is an azo dye, primarily used in the textile and leather industries.[2][3] Its application in fluorescence microscopy is not well-documented.
Q: Are azo dyes typically fluorescent? A: The azo group (-N=N-) can sometimes quench fluorescence, meaning many azo dyes are not strongly fluorescent. However, the fluorescence properties depend on the entire molecular structure.
Q: What safety precautions should I take when handling this compound? A: As with any chemical, appropriate personal protective equipment (gloves, lab coat, safety glasses) should be worn. Avoid inhalation of dust and contact with skin and eyes.
Q: Can I use this compound for live-cell imaging? A: The suitability of this compound for live-cell imaging is unknown. Its potential toxicity to living cells would need to be assessed experimentally.
Q: How does a filter set work in fluorescence microscopy? A: A filter set consists of three main components: an excitation filter, a dichroic mirror, and an emission filter. The excitation filter selects the specific wavelength of light to excite the fluorophore. The dichroic mirror reflects this excitation light towards the sample and transmits the emitted fluorescence. The emission filter then blocks any stray excitation light and only allows the emitted light from the sample to pass through to the detector.
References
Validation & Comparative
Acid Red 131: A Potential Alternative to Ponceau S for Reversible Protein Staining? A Comparative Guide
In the realm of molecular biology, the visualization of proteins on membranes post-electrophoretic transfer is a critical checkpoint in workflows like Western blotting. For decades, Ponceau S has been the go-to reversible stain for this purpose, offering a quick and easy assessment of transfer efficiency. However, the search for alternatives with potentially improved characteristics is ongoing. This guide provides a comprehensive comparison of Acid Red 131 as a potential alternative to Ponceau S, based on available data.
Performance Comparison: A Data-Driven Overview
The following table summarizes the known performance characteristics of Ponceau S and provides a theoretical framework for the potential performance of this compound, based on its properties as an acid dye.
| Feature | Ponceau S | This compound (Theoretical) |
| Binding Mechanism | Electrostatic and hydrophobic interactions with positively charged amino acid residues.[5] | Presumed to be similar to Ponceau S, involving electrostatic and hydrophobic interactions. |
| Sensitivity | Lower sensitivity, with a detection limit of approximately 200-250 ng of protein per band. | Not experimentally determined. |
| Reversibility | Easily reversible with water or mild alkaline washes, allowing for downstream applications like Western blotting. | Expected to be reversible with similar washing protocols, a characteristic of many acid dyes. |
| Staining Time | Rapid, typically 5-10 minutes. | Potentially rapid, likely in a similar timeframe to Ponceau S. |
| Compatibility | Compatible with nitrocellulose and PVDF membranes. Not suitable for nylon membranes. | Expected to be compatible with nitrocellulose and PVDF membranes. |
| Downstream Effects | Generally does not interfere with subsequent immunodetection if thoroughly removed. May leave a fluorescent residue that can interfere with fluorescent Western blotting. | Unknown. Potential for interference with downstream applications would require experimental validation. |
Experimental Protocols: A Guide to Application
The provided protocols detail the standard procedure for Ponceau S staining and a hypothetical protocol for this compound, which would require optimization.
Ponceau S Staining Protocol
This protocol is a standard method for the reversible staining of proteins on nitrocellulose or PVDF membranes.
Reagents:
-
Ponceau S Staining Solution: 0.1% (w/v) Ponceau S in 5% (v/v) acetic acid.
-
Destaining Solution: Deionized water or Tris-buffered saline with Tween 20 (TBST).
Procedure:
-
Following protein transfer, briefly wash the membrane in deionized water to remove any residual transfer buffer.
-
Immerse the membrane in the Ponceau S Staining Solution for 5-10 minutes at room temperature with gentle agitation.
-
Remove the staining solution (which can often be reused).
-
Wash the membrane with deionized water for 1-2 minutes to reduce the background and reveal the protein bands.
-
Image the stained membrane to document the transfer efficiency.
-
To completely destain, wash the membrane with several changes of deionized water or TBST until the red color is gone.
Hypothetical this compound Staining Protocol (Requires Validation)
This proposed protocol is based on the properties of this compound as an acid dye and is analogous to the Ponceau S staining procedure. This protocol is theoretical and has not been experimentally validated.
Reagents:
-
This compound Staining Solution (Hypothetical): 0.1% (w/v) this compound in 5% (v/v) acetic acid.
-
Destaining Solution: Deionized water.
Procedure:
-
After protein transfer, rinse the membrane with deionized water.
-
Submerge the membrane in the hypothetical this compound Staining Solution for 5-10 minutes at room temperature with gentle agitation.
-
Decant the staining solution.
-
Wash the membrane with deionized water to destain the background and visualize protein bands.
-
Capture an image of the membrane for your records.
-
Thoroughly wash the membrane with deionized water to remove the stain before proceeding to the blocking step of your Western blot protocol.
Visualizing the Workflow
To illustrate the general process of reversible protein staining on a membrane, the following diagram outlines the key steps.
Experimental workflow for reversible protein staining and subsequent immunodetection.
Conclusion: Ponceau S Remains the Standard, this compound an Untested Possibility
Ponceau S remains a well-established and reliable method for the rapid and reversible staining of proteins on Western blot membranes. Its advantages include ease of use, speed, and compatibility with downstream immunodetection. Its primary limitation is its relatively low sensitivity compared to other staining methods.
This compound, based on its chemical properties as an acid dye, presents a theoretical possibility as an alternative to Ponceau S. However, the absence of published experimental data on its use for total protein staining on membranes means that its performance characteristics, including sensitivity, reversibility, and potential interference with downstream applications, are unknown. Researchers interested in exploring this compound as an alternative would need to undertake a thorough validation and optimization of the staining protocol. Until such data is available, Ponceau S remains the validated and recommended choice for routine reversible total protein staining on membranes.
References
- 1. Ponceau S staining: Purpose, protocol, and tips | Abcam [abcam.com]
- 2. Ponceau S staining (preparation and protocol) - Sharebiology [sharebiology.com]
- 3. krishnadyes.net [krishnadyes.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Ponceau S Waste: Ponceau S Staining for Total Protein Normalization - PMC [pmc.ncbi.nlm.nih.gov]
Validating Acid Red 131: A Comparative Guide for Quantitative Proteomics
In the pursuit of robust and reliable protein quantification, the choice of staining agent is paramount. While classic stains like Coomassie Brilliant Blue and Ponceau S are well-established, the exploration of alternative dyes continues. This guide provides a comparative analysis for the validation of Acid Red 131 as a quantitative stain for proteomics, aimed at researchers, scientists, and drug development professionals.
Comparative Analysis of Protein Stains
The ideal protein stain for quantitative proteomics should exhibit high sensitivity, a broad linear dynamic range, and compatibility with downstream applications like mass spectrometry. The following table compares the expected performance of this compound with the established protein stains, Coomassie Brilliant Blue R-250 and Ponceau S.
| Feature | This compound (Hypothetical) | Coomassie Brilliant Blue R-250 | Ponceau S |
| Staining Type | Anionic Azo Dye | Anionic Triphenylmethane Dye | Anionic Azo Dye |
| Binding Mechanism | Electrostatic and hydrophobic interactions with positively charged and non-polar amino acid residues.[1] | Binds to basic and hydrophobic residues of proteins.[2][3] | Electrostatic and hydrophobic interactions with positively charged and non-polar amino acid residues.[1] |
| Limit of Detection | Estimated to be in the range of 50-200 ng. | Can detect as little as 8–10 ng for some proteins and 25 ng for most proteins.[2] | Approximately 250 ng of transferred protein. |
| Linear Dynamic Range | Expected to be narrow to moderate. | Linear over at least one order of magnitude. | Limited, primarily used for qualitative assessment. |
| Reversibility | Likely reversible with changes in pH. | Reversible, allowing for downstream analysis. | Reversible with water or weak base washes. |
| MS Compatibility | Potentially compatible after thorough destaining. | Compatible with mass spectrometry. | Compatible with subsequent immunodetection. |
| Ease of Use | Simple and rapid staining procedure. | Simple, single-reagent protocol. | Very rapid staining and destaining. |
Experimental Protocols
Detailed and consistent methodologies are crucial for reproducible quantitative analysis. The following are established protocols for Coomassie Brilliant Blue and Ponceau S, alongside a proposed, hypothetical protocol for this compound.
Hypothetical Staining Protocol for this compound
This proposed protocol is based on the general procedures for acid dyes and requires optimization for specific applications.
-
Fixation: Following electrophoresis, immerse the gel in a fixing solution (e.g., 40% ethanol, 10% acetic acid) for 30-60 minutes to precipitate the proteins within the gel matrix.
-
Washing: Wash the gel with deionized water for 10-15 minutes to remove the fixing solution.
-
Staining: Prepare a 0.1% (w/v) this compound solution in 5% (v/v) acetic acid. Immerse the gel in the staining solution for 15-30 minutes with gentle agitation.
-
Destaining: Transfer the gel to a destaining solution (e.g., 10% ethanol, 5% acetic acid). Gently agitate and change the destaining solution until a clear background is achieved and protein bands are distinct.
-
Imaging: Image the gel using a standard gel documentation system with white light illumination.
Standard Coomassie Brilliant Blue R-250 Staining Protocol
-
Fixation: After electrophoresis, fix the gel in a solution of 50% methanol and 10% acetic acid for at least 1 hour.
-
Staining: Immerse the gel in a 0.1% (w/v) Coomassie Brilliant Blue R-250 solution (in 50% methanol, 10% acetic acid) for 2-4 hours with gentle agitation.
-
Destaining: Transfer the gel to a destaining solution (40% methanol, 10% acetic acid) and gently agitate. Change the solution several times until the background is clear.
-
Imaging: Image the gel using a gel documentation system.
Standard Ponceau S Staining Protocol (for Membranes)
-
Washing: After protein transfer to a nitrocellulose or PVDF membrane, briefly wash the membrane with deionized water.
-
Staining: Immerse the membrane in a 0.1% (w/v) Ponceau S solution in 5% (v/v) acetic acid for 1-5 minutes at room temperature with gentle agitation.
-
Destaining: Wash the membrane with deionized water until the protein bands are clearly visible against a faint background.
-
Imaging: Image the membrane while it is still wet. The stain can be completely removed with further water washes or a mild base before proceeding to immunodetection.
Visualizing the Proteomics Workflow
To provide a clear understanding of where protein staining fits into the broader context of a proteomics experiment, the following diagrams illustrate a typical workflow.
Caption: A typical experimental workflow for gel-based proteomics.
The logical relationship for selecting a protein stain based on experimental needs can be visualized as follows:
Caption: Decision tree for selecting a protein staining method.
References
A Comparative Analysis of the Spectral Overlap of Acid Red 131 with Common Fluorophores
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the spectral properties of Acid Red 131 and its potential spectral overlap with other commonly used fluorophores. The data presented is intended to assist researchers in making informed decisions when designing multiplex fluorescence experiments.
Disclaimer: Publicly available, precise experimental data on the fluorescence excitation and emission maxima of this compound is limited. The spectral characteristics for this compound presented in this guide are estimations based on its reported absorbance maximum and qualitative descriptions of its fluorescence.
Spectral Properties of this compound and Common Fluorophores
The degree of spectral overlap between fluorophores is a critical consideration in multicolor fluorescence imaging and flow cytometry. Significant overlap can lead to bleed-through or crosstalk between channels, complicating data analysis and interpretation. The following table summarizes the spectral properties of this compound (estimated) and other common fluorophores that are often used in similar regions of the spectrum.
| Fluorophore | Excitation Max (nm) | Emission Max (nm) |
| This compound (Estimated) | ~550 | ~560 |
| Rhodamine B | 546 | 567[1] |
| Texas Red | 589 | 615[2] |
| Cy3.5 | 579 | 591[3][4] |
Note: The excitation maximum for this compound is based on a reported absorbance maximum. The emission maximum is an estimation based on the qualitative description of its "yellowish-green fluorescence."
Visualizing Spectral Overlap
The following diagram illustrates the concept of spectral overlap, where the emission spectrum of a donor fluorophore overlaps with the excitation spectrum of an acceptor fluorophore. This principle is fundamental to techniques like Förster Resonance Energy Transfer (FRET).
Caption: A diagram illustrating the principle of spectral overlap between two fluorophores.
Experimental Protocol for Determining Spectral Overlap
To experimentally quantify the spectral overlap between this compound and another fluorophore, a standardized protocol for measuring fluorescence spectra and calculating the overlap integral can be followed. This is often a critical step in designing robust FRET (Förster Resonance Energy Transfer) assays.
Objective: To measure the excitation and emission spectra of two fluorophores (e.g., this compound as the donor and another fluorophore as the acceptor) and calculate the spectral overlap integral.
Materials:
-
Spectrofluorometer with monochromators for both excitation and emission
-
Quartz cuvettes
-
Phosphate-buffered saline (PBS) or another appropriate solvent
-
Stock solutions of this compound and the acceptor fluorophore of known concentrations
Methodology:
-
Preparation of Solutions:
-
Prepare dilute solutions of this compound and the acceptor fluorophore in PBS. The concentration should be optimized to provide a strong fluorescence signal without significant inner filter effects. A typical starting concentration is in the low micromolar range.
-
-
Measurement of Donor Emission Spectrum:
-
Place the this compound solution in the spectrofluorometer.
-
Set the excitation wavelength to the absorbance maximum of this compound (approximately 550 nm).
-
Scan the emission spectrum across a range that covers the expected emission of this compound and the absorption of the acceptor (e.g., 550 nm to 750 nm).
-
Record the fluorescence intensity at each wavelength.
-
-
Measurement of Acceptor Excitation Spectrum:
-
Place the acceptor fluorophore solution in the spectrofluorometer.
-
Set the emission wavelength to the emission maximum of the acceptor fluorophore.
-
Scan the excitation spectrum across a range that covers the emission of this compound (e.g., 500 nm to 650 nm).
-
Record the fluorescence intensity at each wavelength.
-
-
Data Normalization and Calculation of Spectral Overlap Integral (J(λ)):
-
Normalize the donor emission spectrum and the acceptor excitation spectrum to their respective maxima.
-
The spectral overlap integral, J(λ), is a quantitative measure of the overlap between the donor's emission spectrum and the acceptor's absorption spectrum. It is calculated using the following equation:
-
J(λ) = ∫ F_D(λ) * ε_A(λ) * λ^4 dλ
-
Where:
-
F_D(λ) is the normalized fluorescence intensity of the donor at wavelength λ.
-
ε_A(λ) is the molar extinction coefficient of the acceptor at wavelength λ.
-
λ is the wavelength.
-
-
-
The integration is performed over the range of wavelengths where the two spectra overlap.
-
Considerations:
-
Solvent Effects: The spectral properties of fluorophores can be influenced by the solvent. It is crucial to perform all measurements in the same solvent that will be used for the final application.
-
pH and Temperature: Ensure that the pH and temperature are controlled and consistent throughout the measurements, as these factors can also affect fluorescence.
-
Instrumentation: The spectral resolution of the spectrofluorometer will impact the accuracy of the measurements.
Objective Comparison and Conclusion
Based on the estimated spectral properties, this compound, with an approximate excitation maximum at 550 nm and an emission maximum around 560 nm, would likely exhibit significant spectral overlap with fluorophores such as Rhodamine B (Excitation/Emission: 546 nm/567 nm).[1] The emission of this compound falls directly within the excitation range of Rhodamine B, making this pair a potential candidate for FRET studies, but also prone to significant bleed-through in standard fluorescence microscopy if not properly managed with appropriate filter sets and spectral unmixing techniques.
In contrast, the spectral overlap with Texas Red (Excitation/Emission: 589 nm/615 nm) and Cy3.5 (Excitation/Emission: 579 nm/591 nm) would be less pronounced. The emission of this compound is at a shorter wavelength than the excitation maxima of these dyes, which would result in less efficient energy transfer and lower levels of crosstalk.
For researchers considering the use of this compound in multicolor applications, it is strongly recommended to experimentally determine its precise excitation and emission spectra in the intended experimental buffer. This will allow for an accurate assessment of its compatibility with other fluorophores and the selection of appropriate optical filters to minimize spectral crosstalk. The provided experimental protocol offers a framework for conducting such a characterization.
References
A Researcher's Guide to Assessing Cross-Reactivity of Acid Red 131 in Biological Staining
For researchers, scientists, and drug development professionals, the specificity of staining reagents is paramount to generating reliable and reproducible data. While widely utilized in the textile and leather industries, the application of the azo dye Acid Red 131 in specialized biological assays necessitates a thorough evaluation of its cross-reactivity across various cell and tissue types.[1] This guide provides a framework for assessing the performance of this compound in a biological context, comparing it with common alternative staining reagents, and offering detailed experimental protocols to determine its specificity.
Understanding the Staining Mechanism of Acid Dyes
Acid dyes, such as this compound, are anionic molecules that carry a negative charge. Their staining mechanism in biological tissues is primarily based on ionic bonding with positively charged (acidophilic or eosinophilic) components.[2] These interactions predominantly occur with proteins in the cytoplasm, connective tissues, and extracellular matrix, which contain amino groups that are positively charged at an acidic pH.[2] This fundamental principle suggests that this compound has the potential to bind to a wide range of protein-rich structures, making a careful assessment of its binding specificity crucial.
Comparison of this compound with Alternative Red Stains
Selecting the appropriate stain is critical for achieving high-quality, specific labeling. Below is a comparison of this compound with other commonly used red chromogenic and fluorescent dyes in histological and cytological applications.
| Feature | This compound | Eosin Y | Picro-Sirius Red | Texas Red |
| Dye Class | Azo Dye | Xanthene Dye | Azo Dye Mixture | Sulfonylurea Rhodamine |
| Staining Principle | Ionic bonding with proteins | Ionic bonding with proteins | Birefringence enhancement of collagen | Covalent labeling of amines |
| Primary Target | General proteins | Cytoplasm, connective tissue | Collagen fibers | Primary amines on proteins |
| Color | Bluish-Red[3] | Pink/Red | Red (under polarized light) | Red (fluorescent) |
| Application | Primarily industrial, some biological assays[1] | Routine histology (H&E) | Collagen staining | Immunofluorescence, flow cytometry |
| Solubility | Water-soluble | Water and alcohol soluble | Aqueous picric acid | Water-soluble |
| Fixation Compatibility | Formalin, Alcohol | Formalin, Alcohol | Formalin, Bouin's | Formalin, Paraformaldehyde |
Experimental Protocols for Assessing Cross-Reactivity
To empirically determine the cross-reactivity of this compound, standard histological and fluorescence microscopy techniques should be employed. The following protocols for Immunohistochemistry (IHC) and Immunofluorescence (IF) are provided as a template for evaluating staining specificity.
Immunohistochemistry (IHC) Protocol for Paraffin-Embedded Tissues
This protocol allows for the visualization of this compound staining in the context of tissue architecture and can be compared against known protein localization patterns.
1. Deparaffinization and Rehydration:
- Immerse slides in xylene (2 changes for 10 minutes each).
- Immerse in 100% ethanol (2 changes for 10 minutes each).
- Immerse in 95% ethanol for 5 minutes.
- Immerse in 70% ethanol for 5 minutes.
- Rinse with distilled water.
2. Staining:
- Prepare a working solution of this compound in a suitable buffer (e.g., 0.1% in 1% acetic acid).
- Incubate tissue sections with the this compound solution for 5-10 minutes.
- Rinse briefly in 1% acetic acid to differentiate.
- Wash in running tap water.
3. Dehydration and Mounting:
- Dehydrate through graded alcohols (95% and 100% ethanol).
- Clear in xylene.
- Mount with a resinous mounting medium.
4. Analysis:
- Examine under a bright-field microscope.
- Document staining patterns across different tissue components (e.g., cytoplasm, nuclei, extracellular matrix, different cell types).
- Compare staining intensity and localization in a panel of different tissue types (e.g., liver, kidney, spleen, brain, muscle).
Immunofluorescence (IF) Protocol for Cultured Cells or Frozen Tissue Sections
This protocol is designed to assess non-specific binding of this compound in a fluorescence-based assay, which is crucial for multiplexing experiments.
1. Fixation:
- For cultured cells on coverslips, fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
- For frozen tissue sections, fix with cold acetone or methanol for 10 minutes.
- Wash three times with PBS.
2. Permeabilization (if targeting intracellular structures):
- Incubate with 0.1% Triton X-100 in PBS for 10 minutes.
- Wash three times with PBS.
3. Staining:
- Prepare a dilute working solution of this compound in PBS.
- Incubate with the dye solution for 10-30 minutes at room temperature, protected from light.
4. Counterstaining and Mounting:
- (Optional) Counterstain nuclei with a blue fluorescent dye like DAPI.
- Wash three times with PBS.
- Mount with an anti-fade mounting medium.
5. Analysis:
- Examine under a fluorescence microscope using the appropriate filter set for red fluorescence.
- Evaluate the localization of the red signal and assess for any bleed-through into other channels.
- Quantify background fluorescence and signal-to-noise ratio in different cellular compartments and across different cell lines.
Visualizing Experimental Workflows and Potential Interactions
To aid in the design and interpretation of cross-reactivity studies, the following diagrams illustrate a typical experimental workflow and a hypothetical signaling pathway that could be affected by non-specific dye interactions.
References
Quantitative Comparison of pH-Sensitive Probes for Cellular and Molecular Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a quantitative comparison of commonly used pH-sensitive fluorescent probes, offering a benchmark for the evaluation of novel pH sensors. While Acid Red 131 is a known dye, its pH-sensitive fluorescent properties are not well-documented in publicly available literature. The experimental protocols detailed herein provide a framework for the characterization of new compounds like this compound as potential pH probes.
Quantitative Data on Common pH-Sensitive Probes
The selection of an appropriate pH probe is critical for the accurate measurement of pH in various experimental systems. Key parameters for consideration include the probe's dissociation constant (pKa), the pH range over which it exhibits a measurable response, and its fluorescence quantum yield (Φ), which is a measure of its brightness. The following table summarizes these quantitative parameters for several widely used pH-sensitive probes.
| Probe Family | Specific Probe Example | pKa | Effective pH Range | Quantum Yield (Φ) | Excitation Max (nm) | Emission Max (nm) | Reference |
| Fluorescein Derivatives | Oregon Green 514 | ~4.7 | 3.7 - 5.7 | High | ~496 | ~524 | [1] |
| Rhodamine Derivatives | pH-A (Near-infrared) | 7.2 | 6.2 - 8.2 | 0.19 (in methanol) | ~650 | ~670 | [2] |
| Probe A (Lysosome-targeting) | 5.81 | 4.8 - 6.8 | 0.26 (at pH 4.5) | ~560 | ~580 | [3][4] | |
| Probe B (Near-infrared) | 5.45 | 4.5 - 6.5 | 0.21 (at pH 4.5) | ~620 | ~644 | [3] | |
| Hemicyanine Dyes | Probe C (Near-infrared) | 6.97 | 6.0 - 8.0 | 0.10 (at pH 4.5) | ~710 | ~744 | |
| SNARF/SNAFL Derivatives | Carboxy SNARF-6 | ~7.5 | 6.5 - 8.5 | Not specified | ~575 | ~640 | |
| Aza-BODIPY Dyes | NIR Aza-BODIPY Dyes | 6.2 - 6.6 | 5.2 - 7.6 | Not specified | Near-infrared | Near-infrared | |
| LysoSensor™ Dyes | LysoSensor Green DND-189 | ~5.2 | 4.2 - 6.2 | Not specified | ~443 | ~540 | |
| LysoSensor Blue DND-167 | ~5.1 | 4.1 - 6.1 | Not specified | ~373 | ~425 | ||
| HPTS (Pyranine) | HPTS | ~7.3 | 6.3 - 8.3 | Not specified | ~405, ~450 | ~510 |
Experimental Protocols
Accurate characterization of pH-sensitive probes is essential for their effective use. The following are detailed methodologies for key experiments.
Determination of pH-Dependent Spectral Properties
This protocol outlines the measurement of changes in fluorescence or absorbance of a probe in response to varying pH levels.
Materials:
-
pH-sensitive probe stock solution (e.g., 1-10 mM in DMSO)
-
A series of buffers with known pH values covering a wide range (e.g., citrate-phosphate buffer for pH 2.5-7.0, and phosphate buffer for pH 7.0-11.0)
-
Spectrofluorometer or UV-Vis spectrophotometer
-
pH meter calibrated with standard buffer solutions
-
Cuvettes suitable for fluorescence or absorbance measurements
Procedure:
-
Buffer Preparation: Prepare a series of buffers with precise pH values. The ionic strength of the buffers should be kept constant.
-
Sample Preparation: For each pH value, prepare a sample by diluting the probe stock solution into the corresponding buffer to a final concentration typically in the low micromolar range (e.g., 1-10 µM).
-
Spectroscopic Measurement:
-
Fluorescence: For each sample, record the fluorescence emission spectrum by exciting at the probe's excitation maximum. If the excitation spectrum is also pH-sensitive, record the excitation spectrum by monitoring at the emission maximum.
-
Absorbance: For each sample, record the absorbance spectrum over the relevant wavelength range.
-
-
Data Analysis:
-
Plot the fluorescence intensity at the emission maximum (or the ratio of intensities at two wavelengths for ratiometric probes) against the pH.
-
Plot the absorbance at the wavelength of maximum change against the pH.
-
The pKa of the probe can be determined by fitting the resulting titration curve to the Henderson-Hasselbalch equation or by identifying the inflection point of a sigmoidal fit.
-
Determination of Fluorescence Quantum Yield (Φ)
The quantum yield is determined by comparing the fluorescence intensity of the probe to a standard with a known quantum yield.
Materials:
-
pH-sensitive probe solution at a specific pH
-
A quantum yield standard with a known Φ value and similar absorbance and emission properties (e.g., indocyanine green in DMSO, Φ = 0.12)
-
Spectrofluorometer
-
UV-Vis spectrophotometer
Procedure:
-
Absorbance Measurement: Prepare a series of dilute solutions of both the probe and the standard in the same solvent. Measure the absorbance of each solution at the excitation wavelength to be used for fluorescence measurements. The absorbance should be kept below 0.1 to minimize inner filter effects.
-
Fluorescence Measurement: Record the integrated fluorescence intensity of each solution, exciting at the same wavelength used for the absorbance measurements.
-
Data Analysis: Plot the integrated fluorescence intensity versus the absorbance for both the probe and the standard. The slope of each plot is proportional to the quantum yield. The quantum yield of the probe (Φ_probe) can be calculated using the following equation:
Φ_probe = Φ_std * (Slope_probe / Slope_std) * (n_probe² / n_std²)
Where Φ_std is the quantum yield of the standard, Slope_probe and Slope_std are the slopes from the plots of integrated fluorescence intensity versus absorbance for the probe and the standard, respectively, and n is the refractive index of the solvent for the probe and the standard.
Visualizations
Experimental Workflow for pH Probe Characterization
The following diagram illustrates a typical workflow for the characterization of a novel pH-sensitive fluorescent probe.
Caption: Workflow for characterizing a new pH-sensitive probe.
Signaling Pathway: Endosomal Acidification
Fluorescent pH probes are invaluable for studying cellular processes that involve pH changes, such as endocytosis and the subsequent acidification of endosomes. This process is crucial for receptor recycling, ligand dissociation, and the activation of lysosomal enzymes.
Caption: Endosomal acidification pathway monitored by pH probes.
References
- 1. Lifetime-Based pH Sensors: Indicators for Acidic Environments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Near-infrared fluorescent probes with higher quantum yields and neutral pKa values for the evaluation of intracellular pH - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Fluorescent probes with high pKa values based on traditional, near-infrared rhodamine, and hemicyanine fluorophores for sensitive detection of lysosomal pH variations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fluorescent Probes with High pKa Values Based on Traditional, Near-infrared Rhodamine, and Hemicyanine Fluorophores for Sensitive Detection of Lysosomal pH Variations - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Acid Red 131: A Comparative Guide to Established Staining Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive performance comparison of Acid Red 131 against two established histological staining methods: Hematoxylin and Eosin (H&E) and Masson's Trichrome. While this compound is a well-documented azo dye in the textile and manufacturing industries, its application as a biological stain is a novel area of exploration. This document outlines a hypothetical framework for its use as a cytoplasmic and connective tissue stain, presenting its theoretical performance characteristics alongside experimental data for standard methods.
Data Presentation: Comparative Analysis of Staining Performance
The following tables summarize the key performance indicators of this compound in a hypothetical staining context, compared to the well-established Eosin Y and the acid dye components of Masson's Trichrome.
Table 1: Performance Comparison of this compound vs. Eosin Y (in H&E Staining)
| Performance Metric | This compound (Hypothetical) | Eosin Y (Established) | Key Considerations |
| Target Structures | Cytoplasm, muscle fibers, red blood cells, collagen | Cytoplasm, collagen, muscle fibers, red blood cells | Both are acid dyes that bind to basic cellular components. |
| Staining Color | Vibrant Red | Pink to Red | The specific hue of this compound may offer enhanced contrast. |
| Specificity | Theoretically high for proteins | High for cytoplasmic and extracellular proteins | Non-specific background staining to be determined for this compound. |
| Photostability | Azo dyes are known to be susceptible to fading. | Good, but can fade with prolonged light exposure. | Important for digital imaging and archival purposes. |
| Protocol Complexity | Simple (single-step counterstain) | Simple (single-step counterstain) | Both are used following nuclear staining with hematoxylin. |
| Toxicity | Some azo dyes can be carcinogenic.[1] | Generally considered low toxicity in standard lab use. | Proper handling and disposal protocols are essential for all dyes. |
Table 2: Performance Comparison of this compound vs. Acid Fuchsin/Biebrich Scarlet (in Masson's Trichrome)
| Performance Metric | This compound (Hypothetical) | Acid Fuchsin / Biebrich Scarlet (Established) | Key Considerations |
| Target Structures | Muscle fibers, cytoplasm, keratin | Muscle fibers, cytoplasm, keratin | Used as the primary red stain for non-collagenous tissues. |
| Staining Color | Vibrant Red | Bright Red | Color intensity of this compound may provide clearer differentiation. |
| Differentiation | Requires optimization with a polyacid (e.g., PTA/PMA) | Well-established differentiation with phosphotungstic/phosphomolybdic acid. | The ability of this compound to be selectively removed from collagen is critical. |
| Protocol Complexity | Moderate (part of a multi-step trichrome procedure) | Moderate (part of a well-defined multi-step protocol).[2] | Requires careful timing and solution changes for optimal results. |
| Versatility | Potential for use in other trichrome-like methods. | A cornerstone of many connective tissue staining methods.[3] | Further research is needed to validate this compound in various protocols. |
Experimental Protocols
The following are detailed methodologies for a proposed this compound staining protocol and the standard H&E and Masson's Trichrome methods.
Proposed Protocol for this compound as a Counterstain (Hypothetical)
This protocol is a suggested starting point for researchers interested in evaluating this compound as a histological stain. Optimization will be necessary for specific tissue types and fixation methods.
Reagents:
-
1% this compound Stock Solution: Dissolve 1g of this compound powder in 100ml of distilled water.
-
0.5% this compound Working Solution: Dilute the stock solution 1:1 with distilled water and acidify with 0.5% glacial acetic acid.
-
Harris's Hematoxylin
-
Acid Alcohol (1% HCl in 70% ethanol)
-
Scott's Tap Water Substitute (optional)
-
Graded alcohols (70%, 95%, 100%)
-
Xylene or xylene substitute
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in two changes of xylene for 5 minutes each.
-
Transfer through two changes of 100% ethanol for 3 minutes each.
-
Transfer through two changes of 95% ethanol for 3 minutes each.
-
Rinse in 70% ethanol for 3 minutes.
-
Rinse in running tap water.
-
-
Nuclear Staining:
-
Immerse in Harris's Hematoxylin for 5-10 minutes.
-
Rinse in running tap water.
-
Differentiate in acid alcohol for a few seconds.
-
Rinse in running tap water.
-
"Blue" in Scott's tap water substitute or running tap water for 1-2 minutes.
-
Rinse in running tap water.
-
-
Cytoplasmic Staining:
-
Immerse in 0.5% this compound working solution for 3-5 minutes.
-
Rinse briefly in distilled water.
-
-
Dehydration and Mounting:
-
Dehydrate through 95% ethanol and two changes of 100% ethanol for 3 minutes each.
-
Clear in two changes of xylene for 5 minutes each.
-
Mount with a permanent mounting medium.
-
Standard Hematoxylin and Eosin (H&E) Staining Protocol
Reagents:
-
Harris's Hematoxylin
-
Eosin Y Solution (typically 0.5-1.0% in 80% ethanol with glacial acetic acid)
-
Acid Alcohol (1% HCl in 70% ethanol)
-
Scott's Tap Water Substitute (optional)
-
Graded alcohols (70%, 95%, 100%)
-
Xylene or xylene substitute
Procedure:
-
Deparaffinization and Rehydration: (As described in the this compound protocol)
-
Nuclear Staining: (As described in the this compound protocol)
-
Cytoplasmic Staining:
-
Immerse in Eosin Y solution for 1-3 minutes.
-
-
Dehydration and Mounting:
-
Dehydrate through two changes each of 95% and 100% ethanol.
-
Clear in two changes of xylene.
-
Mount with a permanent mounting medium.
-
Standard Masson's Trichrome Staining Protocol
Reagents:
-
Bouin's solution (optional mordant)
-
Weigert's iron hematoxylin
-
Biebrich scarlet-acid fuchsin solution
-
Phosphotungstic/Phosphomolybdic acid solution
-
Aniline blue or Light Green counterstain
-
1% acetic acid solution
Procedure:
-
Deparaffinization and Rehydration: (As described in the this compound protocol)
-
Mordanting (optional):
-
Incubate slides in pre-warmed Bouin's solution at 56°C for 1 hour.
-
Rinse well in running tap water until the yellow color disappears.
-
-
Nuclear Staining:
-
Stain in Weigert's iron hematoxylin for 10 minutes.
-
Rinse in running tap water.
-
-
Cytoplasmic and Muscle Staining:
-
Stain in Biebrich scarlet-acid fuchsin solution for 5 minutes.
-
Rinse in distilled water.
-
-
Differentiation and Collagen Staining:
-
Treat with phosphotungstic/phosphomolybdic acid solution for 10-15 minutes.
-
Transfer directly to aniline blue or light green solution and stain for 5-10 minutes.
-
-
Final Rinse and Dehydration:
-
Rinse briefly in 1% acetic acid solution.
-
Dehydrate quickly through 95% and 100% ethanol.
-
Clear in xylene and mount.
-
Visualizations
The following diagrams illustrate the theoretical staining mechanism of this compound and the workflows for the comparative staining procedures.
Caption: Theoretical staining mechanism of this compound.
Caption: Comparative experimental workflows for histological staining.
References
Reproducibility of Acid Red 131 staining across different experiments.
For researchers, scientists, and drug development professionals, achieving reproducible staining is paramount for the accurate interpretation of tissue morphology and the generation of reliable experimental data. This guide provides a comprehensive comparison of Acid Red 131, a monoazo acid dye, with established red acid stains used in histology. While primarily utilized in the textile industry, the tinctorial properties of this compound suggest its potential as a cytoplasmic counterstain in biological applications. This document outlines a standardized protocol for its use and evaluates the factors influencing its reproducibility against well-known alternatives.
Performance Comparison of Red Acid Dyes
The successful application of any histological stain is dependent on a variety of factors, from the chemical properties of the dye itself to the intricacies of the staining protocol. Below is a comparative analysis of this compound and other commonly used red acid dyes.
| Feature | This compound | Eosin Y | Acid Fuchsin | Biebrich Scarlet |
| Chemical Class | Monoazo Dye | Xanthene Dye | Acid Azo Dye | Diazo Dye |
| Typical Application | Cytoplasmic Counterstain (Proposed) | Routine Cytoplasmic Counterstain in H&E | Component of Trichrome Stains (e.g., Masson's) | Component of Trichrome Stains; Plasma Stain |
| Color Hue | Bluish-Red | Yellowish-Pink to Red | Magenta | Scarlet-Red |
| Primary Target | Basic cellular components (e.g., cytoplasm, muscle, collagen)[1] | Cytoplasm, Collagen, Muscle Fibers[2] | Collagen, Cytoplasm, Muscle | Muscle, Cytoplasm |
| Solubility | Water-Soluble | Water and Alcohol Soluble[3] | Water-Soluble | Water-Soluble |
Factors Influencing Staining Reproducibility
Reproducibility in staining is critical for the consistent and accurate interpretation of histological slides. Several key factors can influence the staining outcome. Understanding and controlling these variables is essential for achieving reliable results across different experiments.[4][5]
| Factor | Influence on Staining Outcome | Recommendations for High Reproducibility |
| Fixation | The choice of fixative and the duration of fixation can significantly alter tissue antigenicity and dye binding. Inadequate or prolonged fixation can lead to uneven staining or artifacts. | Use a consistent fixation protocol (e.g., 10% neutral buffered formalin for 24-48 hours). Ensure tissue thickness is uniform to allow for proper fixative penetration. |
| Tissue Processing | Dehydration, clearing, and paraffin infiltration steps must be consistent. Incomplete processing can result in poor sectioning and inconsistent stain penetration. | Adhere to a standardized tissue processing schedule. Regularly maintain and change processing reagents. |
| Section Thickness | The thickness of the tissue section directly impacts the intensity of the stain. Thicker sections will appear more intensely stained, while thinner sections will be paler. | Maintain a consistent section thickness, typically between 4-6 µm, using a calibrated microtome. |
| Dye Concentration & Quality | Variations in dye concentration and the purity of the dye lot can lead to significant differences in staining intensity. | Use a certified, high-quality dye and prepare fresh staining solutions regularly. Document the lot number of the dye used in each experiment. |
| Staining Solution pH | The pH of the staining solution is critical for acid dyes, as it affects the charge of both the dye and the tissue proteins, thereby influencing dye binding. | Prepare staining solutions with buffered water and verify the pH before use. An acidic pH is generally required to enhance the staining of acid dyes. |
| Staining Time & Temperature | The duration and temperature of the staining steps are crucial for achieving the desired color intensity. | Strictly adhere to the optimized staining times and maintain a consistent ambient temperature for the staining procedure. |
| Differentiation | The differentiation step, which involves the selective removal of excess stain, is critical for achieving proper contrast and detail. | The duration of the differentiation step should be carefully controlled and monitored microscopically to ensure consistent results. |
| Reagent Quality & Freshness | The quality and freshness of all reagents, including alcohols, clearing agents, and mounting media, can affect the final appearance and preservation of the stained slide. | Use fresh, high-quality reagents and follow recommended replacement schedules. |
Experimental Protocols
To ensure the reproducibility of this compound staining, a standardized protocol is essential. The following is a proposed protocol based on general principles of acid dye staining. For comparison, standardized protocols for Eosin Y, Acid Fuchsin (as part of Masson's Trichrome), and Biebrich Scarlet are also summarized.
Proposed Protocol for this compound Staining
-
Deparaffinization and Rehydration:
-
Xylene: 2 changes, 5 minutes each.
-
100% Alcohol: 2 changes, 3 minutes each.
-
95% Alcohol: 2 changes, 3 minutes each.
-
70% Alcohol: 1 change, 3 minutes.
-
Rinse in running tap water.
-
-
Nuclear Staining (Hematoxylin):
-
Immerse in Harris's Hematoxylin for 5-8 minutes.
-
Wash in running tap water for 5 minutes.
-
Differentiate in 1% acid alcohol for 10-30 seconds.
-
Wash in running tap water for 1 minute.
-
Blue in 0.2% ammonia water or Scott's tap water substitute for 30-60 seconds.
-
Wash in running tap water for 5 minutes.
-
-
Cytoplasmic Staining (this compound):
-
Immerse in 0.5% this compound solution (in distilled water with 0.5% glacial acetic acid) for 3-5 minutes.
-
-
Dehydration and Clearing:
-
95% Alcohol: 10 dips.
-
100% Alcohol: 2 changes, 2 minutes each.
-
Xylene: 2 changes, 2 minutes each.
-
-
Mounting:
-
Mount with a xylene-based mounting medium.
-
Standard Protocol for Eosin Y Staining (as part of H&E)
-
Following Hematoxylin Staining and Bluing:
-
Rinse in 95% alcohol.
-
-
Counterstaining:
-
Immerse in Eosin Y solution (0.5-1.0% in 95% alcohol with a few drops of glacial acetic acid) for 30 seconds to 2 minutes.
-
-
Dehydration, Clearing, and Mounting:
-
Dehydrate through 95% and absolute alcohol, clear in xylene, and mount.
-
Standard Protocol for Acid Fuchsin and Biebrich Scarlet (as part of Masson's Trichrome)
-
Following Nuclear Staining with Weigert's Hematoxylin:
-
Rinse in distilled water.
-
-
Cytoplasmic and Muscle Staining:
-
Stain in Biebrich Scarlet-Acid Fuchsin solution for 5-15 minutes.
-
Rinse in distilled water.
-
-
Differentiation and Collagen Staining:
-
Differentiate in Phosphomolybdic/Phosphotungstic acid solution for 5-10 minutes.
-
Transfer directly to Aniline Blue or Light Green solution for 5-10 minutes.
-
-
Final Rinse and Dehydration:
-
Rinse in 1% acetic acid solution.
-
Dehydrate, clear, and mount.
-
Visualizing Experimental Workflows and Influencing Factors
To better illustrate the processes involved in ensuring staining reproducibility, the following diagrams have been created using the DOT language.
References
- 1. Basic and Acid Dyes for Histology | The Cell [histologyguide.com]
- 2. aladdin-e.com [aladdin-e.com]
- 3. carlroth.com [carlroth.com]
- 4. researchgate.net [researchgate.net]
- 5. Impact of Preanalytical Factors During Histology Processing on Section Suitability for Digital Image Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Acid Red 131: A Guide for Laboratory Professionals
The following guide provides essential safety and logistical information for the proper disposal of Acid Red 131, an azo dye. Adherence to these procedures is critical for ensuring laboratory safety and environmental compliance. Researchers, scientists, and drug development professionals should always consult their institution's Environmental Health & Safety (EHS) department and local regulations for specific requirements.[1]
Immediate Safety and Handling
Before disposal, ensure proper handling and personal protection to minimize exposure. This compound is a red powder that can be harmful if swallowed and may cause irritation to the eyes, skin, and respiratory system.[1]
Personal Protective Equipment (PPE) and Handling Summary
| Equipment/Practice | Specification | Purpose |
| Ventilation | Use only in a chemical fume hood.[1] | To control airborne levels and prevent inhalation. |
| Eye Protection | Chemical safety goggles or tightly fitting safety goggles.[1][2] | To prevent eye contact with dust. |
| Hand Protection | Wear appropriate protective rubber or chemical-impermeable gloves. | To prevent skin contact. |
| Respiratory | Use an approved respirator if dust is generated or exposure limits are exceeded. | To prevent inhalation of irritating dust. |
| Hygiene | Wash hands thoroughly after handling. Remove and wash contaminated clothing before reuse. | To prevent accidental ingestion and skin contamination. |
| Spill Control | Minimize dust generation. Vacuum or sweep up spills into a suitable disposal container. | To contain the material safely. |
Step-by-Step Disposal Procedure
The primary method for disposing of this compound is to treat it as hazardous chemical waste. It should be collected, properly labeled, and disposed of through your institution's EHS program.
Step 1: Determine the Waste Stream Segregate waste based on its physical state and contaminants. Do not mix incompatible waste types.
-
Solid Waste: Includes unused or expired this compound powder, and contaminated items like weigh boats, paper towels, or gloves.
-
Aqueous Waste: Includes solutions of this compound. Note that even dilute dye solutions are generally prohibited from drain disposal and should be collected.
-
Contaminated Sharps: Needles, syringes, or razor blades contaminated with this compound must be placed in an approved sharps container.
-
Empty Containers: The first rinse of an empty this compound container must be collected and disposed of as hazardous waste. Subsequent rinses of non-acutely hazardous chemical containers may be drain-disposed, but check with your EHS.
Step 2: Select the Appropriate Waste Container Use a container that is compatible with the chemical waste.
-
Containers must be in good condition, with no leaks, cracks, or corrosion, and have a tight-fitting lid.
-
For aqueous solutions, use plastic or glass containers.
-
Ensure the container material will not react with the waste.
-
Use secondary containment, such as a tray, to prevent spills from spreading.
Step 3: Collect and Store the Waste Accumulate waste in a designated Satellite Accumulation Area (SAA) within your laboratory.
-
Keep waste containers closed at all times, except when adding waste. Do not leave funnels in the containers.
-
Label the container as soon as the first drop of waste is added.
-
The label must include the full chemical name ("this compound") and identify the contents as waste. For mixtures, list all components and their approximate percentages.
-
Store waste containers away from incompatible materials.
Step 4: Arrange for Disposal Once the container is full, or if you are generating waste infrequently, arrange for a pickup from your institution's EHS department.
-
Follow your institution's specific procedures for requesting a hazardous waste pickup.
-
Do not accumulate more than 55 gallons of hazardous waste in your SAA.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste streams.
Caption: Workflow for the safe disposal of this compound waste.
Experimental Protocols for Azo Dye Removal
While various technologies exist for the large-scale removal of azo dyes from industrial wastewater, such as adsorption, bioremediation, and chemical oxidation, these methods are not typically performed as standard laboratory disposal procedures. Such treatments require specialized equipment and validation. The safest and most compliant method for laboratory-scale waste is collection and disposal by a certified hazardous waste handler. Attempting to neutralize or degrade azo dyes in the lab without a validated protocol can be hazardous and may violate disposal regulations.
References
Personal protective equipment for handling Acid Red 131
Essential Safety and Handling Guide for Acid Red 131
This guide provides comprehensive safety protocols and logistical information for the handling and disposal of this compound (CAS No. 12234-99-0). The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals by minimizing exposure and mitigating risks associated with this chemical.
Hazard Identification and Safety Data
This compound is a red, odorless powder.[1] While it is stable under normal conditions, it presents several health hazards that necessitate careful handling.[1]
Potential Health Effects:
-
Ingestion: Harmful if swallowed, potentially causing gastrointestinal irritation with nausea, vomiting, and diarrhea.[1]
-
Inhalation: May cause irritation of the respiratory tract.[1] Inhalation of dust can lead to respiratory discomfort.[2]
-
Eye Contact: Dust may cause irritation and inflammation.
-
Skin Contact: Prolonged or repeated contact may cause skin irritation.
The table below summarizes the key safety information for this compound.
| Parameter | Value / Recommendation | Citations |
| Appearance | Red Powder | |
| Odor | Odorless | |
| Primary Hazards | Harmful if swallowed; causes eye, skin, and respiratory irritation. | |
| Incompatibilities | Strong oxidizing agents, strong reducing agents. | |
| Occupational Exposure Limits | No specific limits established. Follow general guidelines for nuisance dust, such as OSHA's PEL of 15 mg/m³ (total dust) and 5 mg/m³ (respirable fraction). |
Operational and Disposal Plans
A systematic approach to handling, storage, and disposal is critical for laboratory safety.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is crucial to minimize exposure, particularly when handling this compound in its powdered form.
| Protection Type | Recommended Equipment | Rationale & Specifications | Citations |
| Eye/Face Protection | Chemical safety goggles or a face shield. | Protects against airborne dust particles and potential splashes. Wear tightly fitting safety goggles conforming to EN 166 (EU) or NIOSH (US). | |
| Hand Protection | Chemically resistant gloves. | Prevents direct skin contact. Nitrile or rubber gloves are recommended. | |
| Respiratory Protection | NIOSH-approved particulate respirator. | Essential when working with the powdered form to prevent inhalation. A full-face respirator should be used if exposure limits are exceeded or irritation occurs. | |
| Body Protection | Lab coat, apron, or impervious clothing. | Protects clothing and prevents skin exposure. |
Experimental Protocols: Handling, Spills, and Disposal
Engineering Controls:
-
Ventilation: Always handle this compound in a well-ventilated area. Use a chemical fume hood or other local exhaust ventilation to control airborne levels of dust.
-
Safety Stations: Ensure an eyewash station and a safety shower are readily accessible in the immediate work area.
Standard Handling Protocol:
-
Preparation: Before handling, ensure all required PPE is worn correctly. Confirm that ventilation systems are operational.
-
Weighing & Transfer: Conduct all weighing and transfer operations within a chemical fume hood to minimize dust generation and accumulation.
-
Solution Preparation: When dissolving, add the powder slowly to the solvent to prevent splashing. This compound is soluble in water.
-
Post-Handling: Wash hands and any exposed skin thoroughly with soap and water after handling.
-
Decontamination: Clean all equipment and the work area after use. Remove and wash contaminated clothing before reuse.
Spill Cleanup Protocol:
-
Evacuate: Evacuate non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: For powder spills, cover with a plastic sheet or tarp to minimize the spread of dust.
-
Cleanup: Wearing full PPE, carefully sweep or vacuum the spilled material. Avoid actions that generate dust. Place the collected material into a suitable, labeled container for disposal.
-
Final Cleaning: The spill area can be washed with water. Collect the contaminated water for approved disposal.
First Aid Procedures
| Exposure Route | First Aid Measures | Citations |
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult, administer oxygen and seek immediate medical attention. If not breathing, provide artificial respiration. | |
| Skin Contact | Remove contaminated clothing. Flush the affected skin with plenty of soap and water. If irritation develops or persists, seek medical attention. | |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. | |
| Ingestion | If the victim is conscious and alert, rinse their mouth and give 2-4 cupfuls of water or milk. Do not induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Waste Disposal Protocol:
-
Classification: Chemical waste generators must determine if the discarded chemical is classified as a hazardous waste according to local, state, and federal regulations.
-
Containerization: Collect waste in a sturdy, chemically resistant, and clearly labeled hazardous waste container. Keep the container closed except when adding waste.
-
Rinsate Collection: The first rinse of any container that held this compound must be collected and disposed of as hazardous waste.
-
Segregation: Store waste containers segregated by chemical compatibility. Do not mix with incompatible wastes such as strong oxidizers.
-
Disposal: Dispose of the waste through a licensed hazardous waste disposal facility. Do not dispose of via evaporation, sewer, or regular trash unless authorized by regulations for specific dilute solutions.
Workflow for Safe Handling of this compound
The following diagram illustrates the logical workflow for safely managing this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound from preparation to disposal.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
